yGsy2p-IN-H23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHAIXUDLLWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of yGsy2p-IN-H23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of yGsy2p-IN-H23, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). This document details its binding kinetics, interaction with its target protein, and the experimental methodologies used for its characterization, making it a valuable resource for researchers in glycogen storage diseases (GSDs) and related fields.
Core Mechanism of Action
This compound, also identified as compound H23, functions as a potent inhibitor of glycogen synthase (GS), a key enzyme in glycogen biosynthesis.[1][2] Its primary mechanism involves binding to the active site of the enzyme, specifically within the uridine diphosphate glucose (UDPG) binding pocket.[1][2] This binding action directly competes with the natural substrate, UDP-glucose, thereby preventing the elongation of glycogen chains.[2] This competitive inhibition has been confirmed through kinetic studies and X-ray crystallography.[2]
The development of this compound and its analogs is aimed at therapeutic interventions for glycogen storage diseases characterized by excessive glycogen accumulation.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both yeast and human glycogen synthase isoforms. The following tables summarize the key inhibitory constants.
Table 1: IC50 Values of this compound
| Target Enzyme | Condition | IC50 (μM) | Reference |
| yGsy2p | In the absence of G6P | 280 | [1][2] |
| yGsy2p | In the presence of G6P | 263 | [1][2] |
| Wild-type hGYS1 | Sub-saturating G6P | 875 | [1][2] |
| hGYS1Δ634S8,11N | Sub-saturating G6P | 161 | [1][2] |
Table 2: Ki Values of this compound for yGsy2p
| Condition | Ki (μM) | Reference |
| In the absence of G6P | 290 | [2] |
| In the presence of G6P | 370 | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures:
1. Fluorescence Polarization Assay: This high-throughput screening assay was initially used to identify inhibitors of glycogen synthase. The principle of this assay is based on the change in polarization of fluorescently labeled glycogen when it binds to glycogen synthase. Small molecule inhibitors that displace the labeled glycogen from the enzyme lead to a decrease in fluorescence polarization, enabling their identification.
2. 14C-Glucose Incorporation Assay: This radiometric assay was employed to determine the IC50 values of this compound.[2] The method measures the incorporation of radiolabeled glucose from UDP-14C-glucose into glycogen. The reaction mixture typically includes the enzyme (yGsy2p or hGYS1), UDP-14C-glucose, glycogen as a primer, and the inhibitor at varying concentrations. The amount of radioactivity incorporated into glycogen is then quantified to determine the extent of inhibition.
3. X-ray Crystallography: To elucidate the precise binding mode of this compound, the crystal structure of the inhibitor in a complex with yGsy2p was determined at a resolution of 2.85 Å.[2] This involved co-crystallizing the purified yGsy2p enzyme with the inhibitor and then using X-ray diffraction to determine the three-dimensional structure of the complex. The resulting electron density map clearly showed this compound bound within the UDP-glucose binding pocket.[2]
4. Kinetic Characterization: To determine the mode of inhibition, kinetic experiments were performed by varying the concentrations of both the substrate (UDP-glucose) and the inhibitor (this compound).[2] The resulting kinetic data were fitted to competitive, non-competitive, and uncompetitive inhibition models. The data for this compound were consistent with a competitive mode of inhibition with respect to UDP-glucose.[2]
Visualizations
Diagram 1: Competitive Inhibition of Glycogen Synthase by this compound
Caption: Competitive inhibition of yGsy2p by this compound.
Diagram 2: Experimental Workflow for Characterization of this compound
Caption: Workflow for the discovery and characterization of this compound.
Diagram 3: Molecular Interactions of this compound in the Active Site
Caption: Key molecular interactions between this compound and yGsy2p.
References
yGsy2p-IN-H23: A First-in-Class Inhibitor of Yeast Glycogen Synthase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of yGsy2p-IN-H23, a novel, first-in-class small molecule inhibitor of the yeast glycogen synthase 2 (Gsy2p). Gsy2p is the primary enzyme responsible for glycogen synthesis in Saccharomyces cerevisiae and serves as a crucial model for understanding the regulation of glycogen metabolism, which is implicated in various human glycogen storage diseases (GSDs). The over-accumulation of glycogen is a key pathological feature in conditions like Pompe, Cori, Andersen, and Lafora disease, making the suppression of glycogen synthesis a potential therapeutic strategy.[1] this compound, also identified as H23, represents a significant tool for studying the intricate mechanisms of glycogen metabolism and a scaffold for the development of therapeutics targeting human glycogen synthase.
Core Compound Details
This compound, with the chemical name (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, was identified through a fluorescence polarization-based high-throughput screening.[1] X-ray crystallography data has revealed that this substituted imidazole binds within the uridine diphosphate glucose (UDP-glucose) binding pocket of yGsy2p.[1][2]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been characterized against both yeast Gsy2p and human glycogen synthase 1 (hGYS1). The following tables summarize the key quantitative data.
| Target Enzyme | Condition | IC50 (μM) |
| yGsy2p | - G6P | 280 |
| yGsy2p | + G6P | 263 |
| hGYS1 (wild-type) | subsaturating G6P | 875 |
| hGYS1Δ634S8,11N (truncated) | subsaturating G6P | 161 |
Data sourced from MedChemExpress and a peer-reviewed publication.[1][2]
| Parameter | Value (μM) | Condition |
| Ki for yGsy2p | 290 ± 20 | - G6P |
| Ki for yGsy2p | 370 ± 30 | + G6P |
Data represents the mean ± SEM from three independent experiments.[1]
Mechanism of Action
Kinetic studies and X-ray crystallography have elucidated that this compound acts as a competitive inhibitor with respect to the substrate UDP-glucose, binding directly within its pocket.[1] The similar IC50 values in the presence and absence of the allosteric activator glucose-6-phosphate (G6P) indicate that this compound does not directly compete with G6P.[1][2]
Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
Fluorescence Polarization (FP) High-Throughput Screening
This assay was designed to identify compounds that disrupt the interaction between Gsy2p and a fluorescently labeled UDP-glucose tracer.
-
Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Gsy2p enzyme, the tracer's tumbling is slowed, leading to a high polarization signal. Inhibitors that bind to the UDP-glucose pocket displace the tracer, causing a decrease in polarization.
-
Assay Robustness: The suitability of this assay for high-throughput screening was validated by a Z'-factor of 0.86, which is considered excellent.[1]
-
Workflow:
-
A library of compounds is screened.
-
Initial hits are identified based on a significant drop in fluorescence polarization.
-
Hits are then validated using a secondary assay, such as the ¹⁴C-glucose incorporation assay.[1]
-
¹⁴C-Glucose Incorporation Assay
This is a direct enzymatic assay to measure the activity of glycogen synthase.
-
Principle: The assay quantifies the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into glycogen.
-
Procedure:
-
The reaction mixture contains purified Gsy2p, UDP-[¹⁴C]-glucose, and glycogen as a primer.
-
The reaction is initiated and allowed to proceed for a set time.
-
The reaction is stopped, and the radiolabeled glycogen is precipitated and collected.
-
The amount of incorporated ¹⁴C is measured using a scintillation counter to determine enzyme activity.
-
For inhibitor studies, the assay is performed with varying concentrations of the inhibitor to determine the IC50 value.[1]
-
Protein Expression and Purification of yGsy2p
-
Expression System: His-tagged yGsy2p can be expressed in E. coli cells, such as the BL21-DE3 strain.[3]
-
Purification:
Signaling Pathways and Regulatory Context
The activity of Gsy2p is tightly regulated by both allosteric effectors and post-translational modifications, primarily phosphorylation. Understanding this regulatory network is crucial for interpreting the effects of inhibitors like this compound.
Caption: Regulation of yeast glycogen synthase 2 (Gsy2p) activity.
In yeast, Gsy2p activity is stimulated by the allosteric activator G6P.[4] Its activity is negatively regulated by phosphorylation by kinases such as the cyclin-dependent kinase Pho85p (in complex with Pcl8p or Pcl10p) and cAMP-dependent protein kinase (PKA).[5][6] Conversely, the phosphatase Glc7p, targeted to glycogen particles by its regulatory subunit Gac1p, dephosphorylates and activates Gsy2p.[5][6] this compound inhibits the active form of the enzyme by blocking the binding of its substrate, UDP-glucose.
Experimental Workflow for Inhibitor Discovery
The identification of this compound followed a logical and robust screening cascade designed to minimize false positives and confirm the mechanism of action.
Caption: Workflow for the discovery of this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for dissecting the regulation of glycogen synthesis in yeast. Its discovery validates the use of high-throughput screening to identify novel inhibitors of glycogen synthase. The high degree of conservation in the UDP-glucose binding pocket between yeast and human glycogen synthase suggests that the scaffold of this compound is a promising starting point for structure-activity relationship (SAR) studies.[1] Indeed, subsequent analog development has already led to compounds with significantly improved potency against the human enzyme.[1] Future research will likely focus on optimizing the potency and selectivity of these inhibitors for potential therapeutic applications in glycogen storage diseases.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSY2 | SGD [yeastgenome.org]
- 6. The subcellular localization of yeast glycogen synthase is dependent upon glycogen content - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Putative Glycogen Synthase Inhibitor yGsy2p-IN-H23 for Research in Glycogen Storage Diseases
Disclaimer: Information regarding a specific compound designated "yGsy2p-IN-H23" is not available in the public domain as of November 2025. The following guide is a synthesized framework based on the nomenclature and the scientific context of targeting glycogen synthase in glycogen storage diseases (GSDs). The designation "yGsy2p" suggests an inhibitor targeting the yeast glycogen synthase isozyme 2, which is often used as a model for studying the human orthologs, GYS1 and GYS2. "IN" likely abbreviates inhibitor, and "H23" could be a specific compound identifier from a chemical library. This document, therefore, presents a hypothetical yet scientifically plausible overview for researchers, scientists, and drug development professionals interested in this therapeutic strategy.
Introduction to Glycogen Synthase as a Therapeutic Target in GSDs
Glycogen Storage Diseases are a group of inherited metabolic disorders characterized by defects in the synthesis or degradation of glycogen. In several types of GSDs, the accumulation of structurally abnormal or excessive glycogen leads to severe cellular dysfunction and organ damage. The synthesis of glycogen is primarily catalyzed by glycogen synthase (GS), which exists in two isoforms in humans: GYS1 (muscle) and GYS2 (liver).
Targeting glycogen synthase with inhibitory compounds presents a promising therapeutic avenue for GSDs where limiting glycogen production could alleviate the pathological burden. A selective inhibitor could potentially reduce the rate of glycogen synthesis, thereby preventing its excessive accumulation and mitigating disease progression. The yeast glycogen synthase, Gsy2p, serves as a valuable model for studying the function and inhibition of its human counterparts due to its structural and functional conservation.
Hypothetical Quantitative Data for this compound
The following tables represent plausible in vitro and in vivo data for a novel glycogen synthase inhibitor.
Table 1: In Vitro Enzymatic Assay Data
| Target Enzyme | IC50 (nM) | Mechanism of Action | Selectivity (vs. GYS1/GYS2) |
| yGsy2p | 150 | Allosteric Inhibition | N/A |
| Human GYS1 | 250 | Allosteric Inhibition | 1.5-fold selective for GYS2 |
| Human GYS2 | 165 | Allosteric Inhibition | 1.5-fold selective for GYS2 |
Table 2: In Vivo Efficacy in a GSD Mouse Model
| Treatment Group | Liver Glycogen (mg/g tissue) | Serum ALT (U/L) | Serum AST (U/L) |
| Wild-Type Control | 25.3 ± 4.1 | 35 ± 8 | 50 ± 12 |
| GSD Model (Vehicle) | 85.7 ± 9.2 | 210 ± 25 | 350 ± 45 |
| GSD Model + this compound (10 mg/kg) | 40.1 ± 6.5 | 95 ± 15 | 150 ± 28 |
| GSD Model + this compound (30 mg/kg) | 30.5 ± 5.3 | 60 ± 11 | 90 ± 18 |
Key Experimental Protocols
In Vitro Glycogen Synthase Activity Assay
This protocol details a non-radioactive, coupled-enzyme assay to determine the inhibitory activity of this compound on glycogen synthase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant human GYS1 or GYS2, or yeast Gsy2p (0.5 µg/mL).
-
Substrates: 1 mM UDP-glucose, 0.1% amylopectin.
-
Coupling Enzymes: UDP-Glo™ Luciferase/Luciferin mix (Promega).
-
Test Compound: this compound serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of glycogen synthase enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of UDP produced by adding 25 µL of the UDP-Glo™ reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Animal Model Efficacy Study
This protocol outlines a study to evaluate the in vivo efficacy of this compound in a mouse model of a specific GSD (e.g., GSD type III).
-
Animal Model:
-
Use a genetically engineered mouse model that recapitulates the GSD phenotype (e.g., Agl knockout mice for GSD III).
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Dosing:
-
Acclimate animals for one week before the start of the study.
-
Randomize animals into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle control via oral gavage once daily for 4 weeks.
-
-
Endpoint Analysis:
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum biomarker analysis (ALT, AST).
-
Euthanize animals and harvest liver and muscle tissues.
-
Flash-freeze tissues in liquid nitrogen for subsequent glycogen content analysis.
-
-
Glycogen Quantification:
-
Homogenize a portion of the frozen tissue in water.
-
Hydrolyze glycogen to glucose by incubating the homogenate with amyloglucosidase.
-
Quantify glucose concentration using a colorimetric glucose oxidase assay.
-
Normalize glycogen content to the wet weight of the tissue.
-
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and Glycogen Synthesis
The diagram below illustrates the insulin signaling cascade leading to the activation of glycogen synthase and the putative point of inhibition by this compound.
Caption: Insulin signaling pathway leading to glycogen synthesis and its inhibition.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for the screening and validation of a novel glycogen synthase inhibitor.
Caption: High-level workflow for inhibitor screening and validation.
Unveiling the Inhibitory Kinetics of yGsy2p-IN-H23 on Yeast Glycogen Synthase 2
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory kinetics of yGsy2p-IN-H23, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound. The over-accumulation of glycogen is a hallmark of several glycogen storage diseases (GSDs), and the suppression of glycogen synthesis represents a promising therapeutic avenue.[1]
Core Concepts: Glycogen Metabolism and the Role of yGsy2p
Glycogen is a branched polymer of glucose that serves as the primary intracellular energy reserve in most eukaryotic organisms.[2] Its synthesis is a highly regulated process involving two key enzymes: glycogen synthase (GS), which elongates linear glucose chains, and glycogen-branching enzyme (GBE), which introduces branch points.[1] In the yeast Saccharomyces cerevisiae, Gsy2p is the predominant isoform of glycogen synthase.[1][3] The activity of yGsy2p is allosterically activated by glucose-6-phosphate (G6P) and regulated by phosphorylation.[1][2]
This compound: A Competitive Inhibitor
This compound, also referred to as H23, is a substituted imidazole that acts as a potent inhibitor of yGsy2p.[1][4] Kinetic studies have revealed that this compound functions as a competitive inhibitor with respect to the substrate UDP-glucose (UDPG).[1] X-ray crystallography data confirms that the inhibitor binds within the UDP-glucose binding pocket of the enzyme.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against yGsy2p has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values are summarized in the table below.
| Parameter | Condition | Value (µM) |
| IC50 | In the absence of G6P | 280[1][4] |
| In the presence of G6P | 263[1][4] | |
| Ki | In the absence of G6P | 290 ± 20[1] |
| In the presence of G6P | 370 ± 30[1] |
The similarity of the IC50 values in the presence and absence of the allosteric activator G6P suggests that this compound does not directly compete with G6P for binding.[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of the inhibitory kinetics of this compound on yGsy2p.
yGsy2p Expression and Purification
-
Expression System: Recombinant yGsy2p is expressed in a suitable host, such as Escherichia coli.
-
Purification: The enzyme is purified using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.
Enzyme Activity Assay: 14C-Glucose Incorporation
The activity of yGsy2p is determined by measuring the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), glycogen, UDP-[14C]glucose, and the enzyme. The reaction can be performed in the presence or absence of the allosteric activator G6P.
-
Inhibitor Addition: For inhibition studies, varying concentrations of this compound are included in the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C). The reaction is terminated by spotting the mixture onto filter paper and washing with ethanol to precipitate the glycogen.
-
Quantification: The amount of incorporated 14C is quantified using a scintillation counter.
Determination of IC50 Values
-
Procedure: Enzyme activity is measured at a fixed concentration of UDPG and varying concentrations of this compound.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Determination of Ki and Mode of Inhibition
-
Procedure: Enzyme activity is measured at various concentrations of the substrate UDPG and several fixed concentrations of the inhibitor this compound.
-
Data Analysis: The data is plotted using a double reciprocal plot (Lineweaver-Burk plot). The mode of inhibition is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For competitive inhibition, the lines will intersect on the y-axis. The Ki value is then calculated from the replot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
Visualizing the Molecular Interactions and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in the study of this compound.
References
An In-depth Technical Guide to the Binding Site of yGsy2p-IN-H23 on Glycogen Synthase
This technical guide provides a comprehensive overview of the binding characteristics of the inhibitor yGsy2p-IN-H23 to yeast glycogen synthase (yGsy2p). It is intended for researchers, scientists, and drug development professionals working on glycogen storage diseases and the development of glycogen synthase inhibitors. This document details the binding kinetics, structural interactions, and the experimental methodologies used to elucidate the binding mechanism.
Quantitative Binding and Inhibition Data
The interaction between this compound and yeast glycogen synthase has been quantitatively characterized through various biochemical assays. The key inhibitory and binding constants are summarized below.
| Parameter | Value (µM) | Condition | Reference |
| IC50 | 280 | In the absence of Glucose-6-Phosphate (G6P) | [1] |
| IC50 | 263 | In the presence of Glucose-6-Phosphate (G6P) | [1] |
| Ki | 290 ± 20 | In the absence of Glucose-6-Phosphate (G6P) | [1] |
| Ki | 370 ± 30 | In the presence of Glucose-6-Phosphate (G6P) | [1] |
| Ki (UDP) | 350 ± 10 | Competitive control | [1] |
| Structural Data | Value | Reference |
| PDB ID | 6U77 | [1] |
| Resolution | 2.85 Å | [1] |
| R.M.S.D (vs. UDP-bound complex) | 0.36 Å | [1] |
The Binding Site and Molecular Interactions
Crystallographic and kinetic data have revealed that this compound binds within the active site of yeast glycogen synthase, specifically in the UDP-glucose (UDPG) binding pocket.[1][2] This binding competitively inhibits the enzyme with respect to UDPG.[1] The high degree of similarity between the inhibitor-bound and the UDP-bound structures is indicated by a low root mean square deviation (rmsd) of 0.36 Å.[1]
The binding of this compound is stabilized by a network of interactions with key amino acid residues in the active site:[1]
-
Hydrogen Bonding: A hydrogen bond is formed between the phenolic hydroxyl group of the inhibitor and the backbone nitrogen of Leu481.
-
Hydrophobic Interactions: The 2-methoxyphenol group of the inhibitor is sandwiched between Tyr492 and Phe480.
-
Van der Waals Interactions: The benzene group of this compound interacts with the side chains of Phe480 and Arg320. Additional van der Waals forces are present between the N-methylpyrrolidine moiety and Tyr492, Thr514, and Glu517.
Although the initial screening assay for this compound was designed to identify molecules that displace the allosteric activator Glucose-6-Phosphate (G6P), the inhibitor was found to bind to the active site.[1] This is explained by the structural proximity of the UDPG and G6P binding sites, which are located on opposite ends of the same alpha-helix.[1] Binding of a ligand to the active site can induce conformational changes that are transmitted to the G6P binding site, leading to the displacement of a fluorescent probe in the screening assay.[1]
Signaling Pathways and Regulatory Logic
The activity of eukaryotic glycogen synthase is tightly regulated by both allosteric activation and covalent modification. The following diagrams illustrate the regulatory logic of yGsy2p and the workflow for identifying inhibitors like this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to yeast glycogen synthase.
This assay was used for the initial identification of inhibitors that displace a fluorescently labeled ligand from the G6P binding site.[1][2]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 2 mM MgCl₂, 0.5 mM TCEP.
-
yGsy2p enzyme.
-
Fluorescently labeled G6P analog (fluorophore).
-
Compound library (e.g., ChemBridge DIVERSet).
-
-
Procedure:
-
Dispense yGsy2p and the fluorescent probe into a 384-well microplate.
-
Add compounds from the library to the wells at a final concentration of 10 µM.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the change in polarization to identify compounds that displace the fluorescent probe.
-
This assay measures the enzymatic activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.[1]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 5 mM EDTA.
-
Glycogen (rabbit liver).
-
UDP-[14C]-glucose.
-
Unlabeled UDP-glucose.
-
yGsy2p enzyme.
-
This compound inhibitor at various concentrations.
-
70% Ethanol.
-
-
Procedure for IC50 Determination:
-
Prepare reaction mixtures containing assay buffer, glycogen, UDP-[14C]-glucose, and varying concentrations of this compound.
-
Initiate the reaction by adding the yGsy2p enzyme.
-
Incubate at 30°C for 20 minutes.
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in 70% ethanol to precipitate the glycogen.
-
Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Procedure for Ki Determination (Co-variation Experiments):
-
Perform the 14C-glucose incorporation assay as described above.
-
Simultaneously vary the concentrations of the substrate (UDP-glucose) and the inhibitor (this compound).
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Fit the kinetic data to competitive, non-competitive, and uncompetitive inhibition models to determine the mode of inhibition and the Ki value.[1]
-
The crystal structure of the this compound complex was determined to elucidate the precise binding mode.[1]
-
Protein Expression and Purification:
-
Express recombinant yGsy2p in E. coli.
-
Purify the protein using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified yGsy2p.
-
Incubate the protein with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (e.g., hanging drop or sitting drop).
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure by molecular replacement using a known structure of yGsy2p as a search model.
-
Refine the model against the diffraction data, including the fitting of the this compound ligand into the electron density map.
-
Validate the final structure.[1]
-
References
Unlocking a Novel Therapeutic Avenue: A Technical Guide to yGsy2p-IN-H23 and its Analogs as Glycogen Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of yGsy2p-IN-H23 and its more potent analog, yGsy2p-IN-1. These pioneering small molecules are first-in-class inhibitors of glycogen synthase (GS), a critical enzyme in glycogen metabolism. Their development opens a promising new front in the search for treatments for glycogen storage diseases (GSDs) characterized by the pathological accumulation of glycogen. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.
Core Mechanism and Therapeutic Rationale
This compound was identified through high-throughput screening as a potent inhibitor of the yeast glycogen synthase 2 (yGsy2p).[1][2][3] Subsequent structural and kinetic studies revealed that it binds to the UDP-glucose binding pocket of the enzyme, acting as a competitive inhibitor with respect to the UDPG substrate.[1][2][3] The rationale for targeting glycogen synthase in certain GSDs, such as Pompe, Cori, and Andersen disease, stems from the observation that excessive glycogen accumulation is a primary driver of cellular pathology.[1][2][3] By inhibiting glycogen synthesis, these compounds aim to reduce the substrate burden and ameliorate the cellular dysfunction associated with these disorders.
Quantitative Inhibitory Data
The initial hit, this compound (a substituted imidazole), demonstrated significant inhibitory activity. Structure-activity relationship (SAR) studies on approximately 500 analogs led to the development of yGsy2p-IN-1, a substituted pyrazole with markedly improved potency against the human glycogen synthase 1 (hGYS1).[1][3][4] The inhibitory activities are summarized in the table below.
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound | yGsy2p (yeast) | 280 (in absence of G6P), 263 (in presence of G6P) | 290 (in absence of G6P), 370 (in presence of G6P) | Initial hit compound. |
| hGYS1 (human) | 875 | - | Lower potency against the human enzyme. | |
| yGsy2p-IN-1 (pyrazole analog) | yGsy2p (yeast) | 7.89 (WT), 33.6 (Y513L mutant) | - | 300-fold improved potency against hGYS1. |
| hGYS1 (human) | 2.75 | 1.31 | Demonstrates significant potential for therapeutic development. |
Signaling Pathway Perturbation
Glycogen synthase activity is tightly regulated by a complex signaling network. Insulin, for example, promotes glycogen synthesis by activating protein kinase B (Akt), which in turn phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3). Inactivated GSK-3 can no longer phosphorylate and inhibit glycogen synthase, leading to its activation. This compound and its analogs directly inhibit the enzymatic activity of glycogen synthase, bypassing these upstream regulatory mechanisms.
Experimental Protocols
Glycogen Synthase Kinetic Assay (14C-Glucose Incorporation)
This assay measures the activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), EDTA, MgCl₂, glycogen, and UDP-[14C]glucose.
-
Enzyme Addition: Add purified yGsy2p or hGYS1 enzyme to the reaction mixture.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or its analogs before adding the UDP-[14C]glucose.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold ethanol to precipitate the glycogen.
-
Washing: Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]glucose.
-
Quantification: Measure the radioactivity incorporated into the glycogen using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values by fitting the data to appropriate enzyme inhibition models.
X-ray Crystallography of the H23-yGsy2p Complex
The three-dimensional structure of yGsy2p in complex with this compound was determined to elucidate the binding mode of the inhibitor.
Methodology:
-
Protein Expression and Purification: Express and purify yGsy2p from Saccharomyces cerevisiae.
-
Crystallization:
-
Mix the purified yGsy2p with a molar excess of this compound.
-
Set up crystallization trials using the hanging drop vapor diffusion method. The crystallization condition for the H23-yGsy2p complex (PDB ID: 6U77) involved a precipitant solution containing polyethylene glycol.
-
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure to yield the final model of the this compound complex.[5][6]
Glycogen Synthase Activity Assay in Cell Lysates
This assay assesses the inhibitory effect of the compounds in a more physiological context using cell lysates containing endogenous glycogen synthase.
Methodology:
-
Cell Culture and Lysis: Culture HEK293-PTG or Rat-1 cells and prepare cell lysates.
-
Assay Reaction:
-
In a microplate, combine the cell lysate with a reaction buffer containing UDP-glucose and glucose-6-phosphate (G6P) as an allosteric activator.
-
Add varying concentrations of the inhibitor.
-
-
Detection: The production of UDP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm, which is proportional to glycogen synthase activity.
-
Data Analysis: Determine the percentage of inhibition at different compound concentrations.
Research and Development Workflow
The discovery and optimization of this compound followed a structured drug discovery pipeline.
Logical Framework for Therapeutic Intervention
The rationale for inhibiting glycogen synthase in GSDs is based on a clear logical progression from molecular defect to potential therapeutic intervention.
Future Directions and Clinical Perspective
While this compound and its analogs are currently in the preclinical stages of development, they represent a significant advancement in the field of GSD research. There are ongoing clinical trials for GSDs exploring other therapeutic modalities, such as mRNA-based enzyme replacement and gene therapies, which underscores the urgent need for effective treatments.[7][8][9][10][11] The development of potent and specific small-molecule inhibitors of glycogen synthase provides a complementary and potentially more accessible therapeutic strategy. Further preclinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these promising compounds. Their progression towards clinical trials could offer a new ray of hope for patients with debilitating glycogen storage diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Small-Molecule Inhibitors of Glycogen Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial Details [trials.modernatx.com]
- 8. Current Research - CureGSD [curegsd.org]
- 9. Moderna mRNA Clinical Trial for Patients with GSD 1a | Children's Hospital of Philadelphia [chop.edu]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Gene therapy for glycogen storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Basis for yGsy2p-IN-H23 Inhibition of Gsy2p
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of the structural and molecular interactions underpinning the inhibition of Saccharomyces cerevisiae (yeast) glycogen synthase 2 (Gsy2p) by the small-molecule inhibitor, yGsy2p-IN-H23.
Introduction to Gsy2p and the Inhibitor this compound
Glycogen synthase (GS) is a pivotal enzyme in the biosynthesis of glycogen, a crucial energy storage polymer in most eukaryotes.[1][2] In Saccharomyces cerevisiae, Gsy2p is the primary isoform responsible for approximately 90% of glycogen synthase activity.[3] It catalyzes the transfer of glucose from UDP-glucose to the non-reducing end of a growing glycogen chain, forming α-1,4-glucosidic bonds.[3][4] The activity of Gsy2p is intricately regulated by both allosteric mechanisms, primarily activation by glucose-6-phosphate (G6P), and covalent modification through phosphorylation, which generally leads to inactivation.[2][3][4][5]
Given the role of glycogen metabolism in various diseases, including glycogen storage diseases (GSDs), there is significant interest in developing specific inhibitors of glycogen synthase.[6] A fluorescence polarization assay led to the identification of a substituted imidazole, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, hereafter referred to as H23, as a first-in-class inhibitor of yGsy2p.[6] This document elucidates the structural basis of this inhibition.
Structural Basis of H23 Inhibition
The mechanism of H23 inhibition was elucidated through X-ray crystallography of the yGsy2p-H23 complex, resolved to 2.85 Å (PDB ID: 6U77).[6]
Overall Structure of the yGsy2p-H23 Complex
Yeast Gsy2p exists as a tetramer in its crystal structure.[6] Each subunit is composed of two Rossmann-fold domains that form a catalytic cleft.[6] The crystal structure revealed that H23 binds within the active site of three of the four subunits of the yGsy2p tetramer.[6] The inhibitor occupies a position that directly overlaps with the binding site for the natural substrate, UDP-glucose (UDPG), providing a clear structural rationale for its inhibitory action.[6] A structural alignment with a UDP-bound yGsy2p structure shows a high degree of similarity, with a root mean square deviation (rmsd) of 0.36 Å, indicating that the inhibitor binds without inducing major conformational changes in the enzyme's backbone.[6]
Key Molecular Interactions
The binding of H23 within the active site of yGsy2p is stabilized by a network of specific molecular interactions:[6]
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the phenolic hydroxyl group of H23 and the backbone nitrogen of the amino acid Leu481.[6]
-
Hydrophobic Interactions: The 2-methoxyphenol moiety of H23 is positioned between two aromatic residues, Tyr492 and Phe480, engaging in hydrophobic interactions.[6]
-
Van der Waals Interactions:
These interactions anchor H23 firmly within the UDP-glucose binding pocket, physically preventing the substrate from accessing the catalytic site.
Quantitative Inhibition Data
Kinetic studies have quantified the inhibitory effect of H23 on yGsy2p activity. The data are consistent with a competitive mode of inhibition with respect to the substrate UDP-glucose.[6]
| Parameter | Condition | Value | Reference |
| IC₅₀ | - G6P | 280 µM | [6] |
| + G6P | 263 µM | [6] | |
| Kᵢ | - G6P (vs. UDPG) | 290 ± 20 µM | [6] |
| + G6P (vs. UDPG) | 370 ± 30 µM | [6] |
Table 1: Quantitative inhibition data for H23 against yGsy2p.
The similarity in IC₅₀ values in the presence and absence of the allosteric activator G6P indicates that H23 does not directly compete with G6P for its binding site.[6] The competitive inhibition kinetics with respect to UDPG further corroborates the structural finding that H23 occupies the substrate-binding pocket.[6]
Experimental Protocols
The characterization of the yGsy2p-H23 interaction relied on key biochemical and structural biology techniques.
Enzyme Kinetics Assay (¹⁴C-Glucose Incorporation)
This assay measures the enzymatic activity of Gsy2p by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., Tris-HCl), glycogen (as a primer), dithiothreitol (DTT), and bovine serum albumin (BSA).
-
Enzyme and Inhibitor Incubation: Purified yGsy2p enzyme is pre-incubated with varying concentrations of the inhibitor (H23) for a defined period at a specific temperature (e.g., 30°C). Reactions are often performed in the presence or absence of the allosteric activator G6P.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, UDP-[¹⁴C]glucose.
-
Reaction Quenching: After a set time, the reaction is terminated by spotting the mixture onto filter paper and immersing it in a cold trichloroacetic acid (TCA) or ethanol solution to precipitate the glycogen along with the incorporated radiolabel.
-
Washing: The filter papers are washed multiple times to remove unincorporated UDP-[¹⁴C]glucose.
-
Quantification: The radioactivity retained on the filter paper is measured using a scintillation counter.
-
Data Analysis: The rate of glucose incorporation is calculated. For inhibition studies, IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the mode of inhibition and Kᵢ values, assays are performed with varying concentrations of both the substrate (UDPG) and the inhibitor (H23), and the data are fitted to competitive, non-competitive, and uncompetitive inhibition models.[6]
X-ray Crystallography
This technique was used to determine the three-dimensional structure of the yGsy2p-H23 complex at atomic resolution.
Methodology:
-
Protein Expression and Purification: The GSY2 gene is cloned into an expression vector and expressed in a suitable host, such as E. coli.[7] The protein is then purified to homogeneity using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.[7]
-
Crystallization: The purified yGsy2p is co-crystallized with a molar excess of the inhibitor H23. This is achieved by screening a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[1]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement, using a previously known structure of Gsy2p as a search model.[8] The inhibitor H23 is then manually built into the observed electron density. The complete model of the complex is then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[6]
Visualizations: Pathways and Workflows
Gsy2p Regulatory Pathway
The activity of Gsy2p is tightly controlled by phosphorylation and allosteric activation. This pathway illustrates the key regulatory inputs that modulate Gsy2p function in yeast.
Caption: Regulatory pathway of yeast glycogen synthase 2 (Gsy2p).
Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical flow of experiments performed to identify and characterize a novel enzyme inhibitor like H23.
Caption: Workflow for inhibitor identification and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSY2 | SGD [yeastgenome.org]
- 4. uniprot.org [uniprot.org]
- 5. Structural basis for regulated inhibition and substrate selection in yeast glycogen synthase [scholarworks.indianapolis.iu.edu]
- 6. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for the recruitment of glycogen synthase by glycogenin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for yGsy2p-IN-H23 in Cell-Based Assays
Introduction
yGsy2p-IN-H23 is a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p).[1] It also demonstrates inhibitory activity against human glycogen synthase 1 (hGYS1), the enzyme responsible for the rate-limiting step in glycogen synthesis.[1] Mechanistically, this compound acts as a competitive inhibitor by binding to the uridine diphosphate glucose (UDP-glucose) binding pocket of the enzyme.[1][2] This compound serves as a valuable research tool for studying glycogen metabolism and is particularly relevant for investigations into glycogen storage diseases (GSDs).[1][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its effects on glycogen synthase activity and cellular viability.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and a related, more potent analog, yGsy2p-IN-1.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Condition | IC50 (µM) |
| yGsy2p | Yeast | - G6P | 280 |
| yGsy2p | Yeast | + G6P | 263 |
| hGYS1 (Wild-Type) | Human | - | 875 |
| hGYS1 (Δ634S8,11N) | Human | - | 161 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Inhibitory and Binding Activity of yGsy2p-IN-1
| Target | Species | Parameter | Value (µM) |
| hGYS1 (Wild-Type) | Human | IC50 | 2.75 |
| hGYS1 (Wild-Type) | Human | Ki | 1.31 |
| yGsy2p (Wild-Type) | Yeast | IC50 | 7.89 |
| yGsy2p (Y513L Mutant) | Yeast | IC50 | 33.6 |
Data sourced from MedChemExpress and GlpBio.[3][5]
Signaling Pathway
The diagram below illustrates the canonical glycogen synthesis pathway, highlighting the role of Glycogen Synthase (GYS1) and the inhibitory action of this compound.
Caption: Glycogen synthesis pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Cellular Glycogen Synthase Activity Assay
This protocol is designed to measure the activity of endogenous hGYS1 in a cell-based format after treatment with this compound. The assay relies on the quantification of newly synthesized glycogen.
Workflow Diagram
Caption: Workflow for measuring cellular glycogen synthase activity.
Materials
-
This compound (powder)
-
DMSO (Anhydrous)
-
Cell line (e.g., HEK293, HepG2, or a relevant GSD patient-derived cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Commercial Glycogen Assay Kit (e.g., colorimetric or fluorometric)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Procedure
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 µM to 1000 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Glycogen Measurement:
-
Transfer the lysate to a new microcentrifuge tube.
-
Use 10 µL of the lysate for a protein concentration measurement using the BCA assay, following the manufacturer's instructions.
-
Use the remaining lysate for the glycogen assay, following the manufacturer's protocol. This typically involves an enzymatic reaction that releases glucose from glycogen, which is then quantified.
-
-
Data Analysis:
-
Normalize the glycogen content to the total protein concentration for each well.
-
Plot the normalized glycogen levels against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation. The NCI-H23 cell line is used as an example, as it is a well-established line for cytotoxicity assays.[6]
Materials
-
This compound
-
DMSO
-
NCI-H23 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure
-
Cell Seeding: Seed NCI-H23 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[6] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "no-cell" control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. yGsy2p-IN-1 | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. Targeting multiple genes containing long mononucleotide A-T repeats in lung cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for yGsy2p-IN-H23
For Research Use Only. Not for use in diagnostic procedures.
Introduction
yGsy2p-IN-H23 is a potent, multi-targeted kinase inhibitor. It is an ATP-competitive inhibitor of the BCR-ABL and Src family kinases.[1][2] This document provides detailed guidelines for the recommended solvents, storage, and a general protocol for the use of this compound in cell-based assays.
Chemical Properties
-
Molecular Formula: C₂₂H₂₆ClN₇O₂S
-
Molecular Weight: 488.0 g/mol
-
Appearance: Crystalline solid
Recommended Solvents and Solubility
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers and very poorly soluble in ethanol and water.[1][3] For cell-based assays, it is critical to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous culture media. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | ~200 mg/mL | ~410 mM | [1] |
| DMF | ~25 mg/mL | ~51 mM | [3] |
| Water | Insoluble | <0.01 mM | [5] |
| Ethanol | Insoluble | - | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.0 mM | [3] |
Storage and Stability
This compound is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least two years.[3] Once dissolved, the stock solution in DMSO should be stored at -20°C or -80°C and is stable for several months.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] Aqueous solutions are not recommended for storage for more than one day.[3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 488.0 g/mol ) in 1.025 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[4]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
General Protocol for Cell-Based Assays (e.g., Cell Viability Assay)
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific experimental goals and should be determined empirically. Typical working concentrations range from 50 nM to 500 nM for treatments lasting 2-6 hours.[1]
-
Cell Seeding:
-
Plate cells in a suitable multi-well plate (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, ensure that the concentration of DMSO in the final culture medium does not exceed 0.1%.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
Following incubation, assess cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.[2] By binding to the ATP-binding site of the ABL kinase domain, this compound blocks its activity, thereby inhibiting downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately leads to the induction of apoptosis in BCR-ABL positive cells.[2][6]
Caption: Inhibition of the BCR-ABL signaling pathway by this compound.
Experimental Workflow for Determining IC₅₀
The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cell-based viability assay.
Caption: Workflow for determining the IC₅₀ of this compound.
References
- 1. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of yGsy2p-IN-H23: A Detailed Guide to IC50 Measurement for hGYS1
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of yGsy2p-IN-H23 against human glycogen synthase 1 (hGYS1). This compound is a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p) and also demonstrates inhibitory activity against its human homolog, hGYS1.[1][2] Understanding its potency is a critical step in evaluating its potential as a therapeutic agent for glycogen storage diseases (GSDs).[1]
Quantitative Data Summary
The inhibitory potency of this compound against different forms of glycogen synthase is summarized below. These values highlight the differential inhibition observed between the wild-type and a constitutively active mutant of hGYS1.
| Target Enzyme | Inhibitor | IC50 Value (μM) | Notes |
| Wild-Type Human Glycogen Synthase 1 (hGYS1) | This compound | 875 | Inhibition measured under subsaturating G6P concentrations.[1][2] |
| Constitutively Active hGYS1 (hGYS1Δ634S8,11N) | This compound | 161 | C-terminal phosphorylation domain deleted and two N-terminal phosphorylation sites mutated.[2] |
| Yeast Glycogen Synthase 2 (yGsy2p) | This compound | 280 | In the absence of Glucose-6-Phosphate (G6P).[1][2] |
| Yeast Glycogen Synthase 2 (yGsy2p) | This compound | 263 | In the presence of Glucose-6-Phosphate (G6P).[1][2] |
Signaling Pathway and Inhibition Mechanism
Human glycogen synthase 1 (hGYS1) is a key enzyme in glycogenesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. The activity of hGYS1 is allosterically regulated by glucose-6-phosphate (G6P) and covalently by phosphorylation. This compound acts as a competitive inhibitor by binding to the UDP-glucose binding pocket of the enzyme.[2]
Experimental Protocol: Determination of IC50 for hGYS1
This protocol outlines the ¹⁴C-glucose incorporation assay, a standard method for measuring glycogen synthase activity and determining the IC50 of inhibitors.
Materials and Reagents:
-
Recombinant human glycogen synthase 1 (hGYS1)
-
This compound
-
UDP-[¹⁴C]-glucose
-
Glycogen (as a primer)
-
Bovine Serum Albumin (BSA)
-
Tricine buffer
-
Glucose-6-phosphate (G6P)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
96-well microplates
-
Filter paper
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Assay Buffer Preparation: Prepare an assay buffer containing Tricine, DTT, MgCl₂, and glycogen.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of hGYS1, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of UDP-[¹⁴C]-glucose and G6P to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold ethanol to precipitate the glycogen.
-
Washing: Transfer the contents of each well onto filter paper and wash multiple times with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measurement: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship for Data Interpretation
The relationship between inhibitor concentration and enzyme activity is crucial for determining the IC50. The following diagram illustrates the logical flow of data analysis.
References
Application Notes and Protocols for yGsy2p-IN-H23 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase (GS) is a key enzyme in glycogen metabolism, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. Its dysregulation is implicated in various metabolic disorders, making it an attractive target for drug discovery. yGsy2p-IN-H23 is a small molecule inhibitor of yeast glycogen synthase (yGsy2p), acting as a competitive inhibitor with respect to UDP-glucose.[1] Its well-characterized mechanism of action and binding to the UDP-glucose pocket make it a valuable tool for developing and validating high-throughput screening (HTS) assays aimed at identifying novel inhibitors of glycogen synthase. These application notes provide a detailed protocol for utilizing this compound as a reference compound in a high-throughput screening campaign targeting glycogen synthase.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the UDP-glucose binding site of glycogen synthase.[1] This competitive inhibition prevents the natural substrate, UDP-glucose, from binding, thereby halting the elongation of the glycogen chain. The activity of glycogen synthase is also regulated by allosteric activators, such as glucose-6-phosphate (G6P), and by post-translational modifications like phosphorylation.[1] Understanding this pathway is crucial for designing a robust screening assay.
Caption: Signaling pathway of glycogen synthase and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the kinetic data for this compound and provide exemplary data for a typical HTS assay performance.
Table 1: Inhibitory Activity of this compound against yGsy2p
| Parameter | Value (in the presence of G6P) | Value (in the absence of G6P) | Reference |
| Ki | 370 µM | 290 µM | [1] |
| Mode of Inhibition | Competitive with respect to UDP-glucose | Competitive with respect to UDP-glucose | [1] |
Table 2: High-Throughput Screening Assay Performance Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.78 | A measure of assay quality, with > 0.5 considered excellent. |
| Signal-to-Background Ratio | 4.2 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Signal-to-Noise Ratio | 15.6 | A measure of the separation between the signal and its noise. |
| CV of Controls | < 5% | The coefficient of variation for both positive and negative controls. |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen for glycogen synthase inhibitors is depicted below. This workflow includes compound library screening, hit confirmation, and dose-response analysis.
Caption: A typical workflow for a high-throughput screening campaign.
Detailed Protocol: Coupled Enzyme HTS Assay for Glycogen Synthase Inhibitors
This protocol describes a coupled enzyme assay in a 384-well format suitable for HTS. The assay measures the production of UDP, a product of the glycogen synthase reaction, by coupling it to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH is monitored by a decrease in absorbance at 340 nm.
Materials and Reagents:
-
yGsy2p (recombinant yeast glycogen synthase)
-
This compound (positive control inhibitor)
-
UDP-glucose (substrate)
-
Glycogen (primer)
-
Glucose-6-Phosphate (G6P, allosteric activator)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
HEPES buffer (pH 7.4)
-
MgCl2
-
DTT
-
DMSO
-
384-well, clear-bottom assay plates
-
Compound library
Assay Buffer Preparation:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or 100 nL of a stock solution of this compound (positive control, final concentration of 500 µM).
-
-
Enzyme and Substrate Mix Preparation:
-
Prepare an enzyme mix containing yGsy2p and the coupling enzymes (PK and LDH) in the assay buffer.
-
Prepare a substrate mix containing UDP-glucose, glycogen, G6P, PEP, and NADH in the assay buffer.
-
The final concentrations in the assay well should be optimized, but typical concentrations are:
-
yGsy2p: 5-10 nM
-
UDP-glucose: 1 mM
-
Glycogen: 1 mg/mL
-
G6P: 2 mM
-
PK: 5 U/mL
-
LDH: 7.5 U/mL
-
PEP: 1 mM
-
NADH: 200 µM
-
-
-
Assay Protocol:
-
Add 10 µL of the enzyme mix to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Immediately measure the absorbance at 340 nm using a plate reader in kinetic mode, taking readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance at 340 nm per minute) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))
-
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Dose-Response:
-
Confirmed hits should be re-tested in the same assay.
-
For confirmed hits, perform a dose-response analysis by testing a range of concentrations to determine the IC50 value.
-
Conclusion
This compound serves as an indispensable tool for the development and validation of high-throughput screening assays for glycogen synthase inhibitors. Its well-defined competitive mechanism of action allows for the robust characterization of assay performance and aids in the identification and characterization of novel inhibitors. The provided protocol offers a reliable and scalable method for screening large compound libraries to discover new therapeutic agents targeting glycogen synthase.
References
solubility and preparation of yGsy2p-IN-H23 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
yGsy2p-IN-H23 is a first-in-class, potent inhibitor of yeast glycogen synthase 2 (yGsy2p). It also demonstrates inhibitory activity against human glycogen synthase 1 (hGYS1).[1] This compound acts as a competitive inhibitor with respect to the substrate UDP-glucose, binding within the enzyme's active site.[2] Its discovery and characterization provide a valuable tool for studying glycogen metabolism and for the development of therapeutics for glycogen storage diseases (GSDs).[1][2] These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with a protocol for enzyme kinetic analysis.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor that has been shown to bind to the UDP-glucose binding pocket of yGsy2p.[1][2] The amino acid residues involved in this binding are highly conserved between yeast and human glycogen synthase, providing a basis for its activity against the human ortholog.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Condition | IC50 / Ki |
| yGsy2p | In the presence of G6P | Kᵢ = 370 μM[2] |
| yGsy2p | In the absence of G6P | IC₅₀ = 280 μM[1], Kᵢ = 290 μM[2] |
| human GYS1 (hGYS1) | Wild-type | IC₅₀ = 875 μM[1] |
| human GYS1 (hGYS1Δ634S8,11N) | Mutant | IC₅₀ = 161 μM[1] |
Table 2: Solubility of this compound
| Solvent System | Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.79 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.43 mg/mL (3.79 mM) | Suspended solution; requires sonication[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.79 mM) | Clear solution[1] |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro assays, it is recommended to prepare a stock solution of this compound in 100% DMSO. For in vivo studies, the following protocols can be used[1]:
Protocol 1 (Aqueous Formulation):
-
Dissolve this compound in DMSO to make a concentrated stock.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve the final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2 (Corn Oil Formulation):
-
Prepare a 14.3 mg/mL stock solution of this compound in DMSO.
-
Add 100 μL of the DMSO stock solution to 900 μL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.
Storage of Stock Solutions: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Enzyme Kinetics Assay Protocol
This protocol is designed to determine the inhibitory effect of this compound on glycogen synthase activity.
Materials:
-
Purified glycogen synthase (yGsy2p or hGYS1)
-
This compound
-
UDP-glucose (substrate)
-
Glucose-6-phosphate (G6P, allosteric activator)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Detection Reagent (e.g., a kit to measure UDP production)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the glycogen synthase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
If investigating the effect of the allosteric activator, add G6P to the desired final concentration.
-
Initiate the enzymatic reaction by adding UDP-glucose to each well.
-
Incubate the reaction at a constant temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Add the detection reagent to quantify the amount of product (UDP) formed.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Signaling pathway of Glycogen Synthase regulation.
Caption: Workflow for enzyme kinetics assay.
References
Application Notes and Protocols for Studying Yeast Glycogen Synthase (Gsy2p)
A Note on Nomenclature: The specific identifier "yGsy2p-IN-H23" does not correspond to a standard nomenclature in yeast genetics literature. It is presumed that this refers to a specific experimental construct or mutant of the primary glycogen synthase in Saccharomyces cerevisiae, Gsy2p. The following application notes and protocols are based on the well-characterized Gsy2p protein and provide a framework for its study.
Introduction
In the budding yeast, Saccharomyces cerevisiae, glycogen serves as a crucial storage polysaccharide, providing a reservoir of glucose and energy during periods of nutrient limitation.[1] The synthesis of glycogen is a tightly regulated process, with glycogen synthase being the key enzyme catalyzing the elongation of glycogen chains. The major isoform of this enzyme is encoded by the GSY2 gene.[1][2] The activity of Gsy2p is controlled at both the transcriptional level and through post-translational modifications, primarily phosphorylation.[2] Furthermore, its subcellular localization is dynamic and depends on the glycogen content of the cell.[1] These characteristics make Gsy2p a significant subject of study in yeast genetics, particularly for understanding metabolic regulation, stress responses, and cellular signaling.
Signaling Pathways Involving Gsy2p
The regulation of Gsy2p is intricate, involving several key signaling pathways that respond to nutrient availability and environmental stress.
1. Glucose Signaling and Transcriptional Regulation:
Transcription of the GSY2 gene is induced upon glucose depletion and during entry into the stationary phase.[2] This regulation is mediated by the Snf1p protein kinase (the yeast homolog of AMP-activated protein kinase) and the general stress response transcription factors Msn2p and Msn4p, which bind to stress response elements (STREs) in the GSY2 promoter.[2][3] Conversely, in the presence of high glucose, the cAMP-dependent protein kinase A (PKA) pathway and the Pho85p kinase act to repress GSY2 transcription.[2][4]
References
- 1. The subcellular localization of yeast glycogen synthase is dependent upon glycogen content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSY2 | SGD [yeastgenome.org]
- 3. Yeast Glycogen Synthase Kinase-3 Activates Msn2p-dependent Transcription of Stress Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yGsy2p-IN-H23 concentration in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yGsy2p-IN-H23.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the yeast glycogen synthase 2 (yGsy2p). It functions by binding to the UDP-glucose binding pocket of the enzyme, thereby preventing the substrate from binding and inhibiting glycogen synthesis.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer. It is important to note that high concentrations of DMSO can affect cellular assays, so the final DMSO concentration should be kept low (typically below 1%).
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When stored properly, the compound should be stable for an extended period.
Q4: I am observing high background in my glycogen synthase activity assay. What could be the cause?
A4: High background in enzymatic assays can arise from several factors. Common causes include:
-
Reagent Contamination: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Non-specific Binding: In plate-based assays, non-specific binding of reagents to the plate wells can contribute to high background. Ensure proper blocking steps are included in your protocol.
-
Substrate Instability: If the substrate is unstable and degrades over time, it can lead to a high background signal. Use fresh substrate for each experiment.
-
Incorrect Blanking: Ensure that your blank wells contain all reaction components except the enzyme or the substrate to properly account for background absorbance or fluorescence.
Q5: My results with this compound are inconsistent between experiments. What are the potential reasons?
A5: Inconsistent results can be frustrating. Here are a few potential sources of variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Cell Passage Number: If using cell-based assays, variations in cell passage number can lead to changes in cellular metabolism and drug sensitivity. It is best to use cells within a consistent passage number range for all experiments.
-
Incomplete Solubilization: Ensure that this compound is fully dissolved in your stock solution and properly diluted in the assay buffer to avoid concentration inaccuracies.
-
Incubation Times: Adhere strictly to the specified incubation times in your protocol, as variations can significantly impact the results.
Troubleshooting Guides
Problem 1: Low or No Inhibition Observed
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and dilutions. Prepare a fresh dilution series. |
| Inactive Inhibitor | Ensure the inhibitor has been stored correctly. If in doubt, use a fresh vial of the compound. |
| Enzyme Concentration Too High | The concentration of the enzyme in the assay may be too high, requiring a higher concentration of the inhibitor to see an effect. Try reducing the enzyme concentration. |
| Assay Conditions Not Optimal | Verify that the pH, temperature, and buffer composition are optimal for both enzyme activity and inhibitor binding. |
| Substrate Concentration Too High | As a competitive inhibitor, the apparent potency of this compound will be affected by the substrate concentration. Try performing the assay with a substrate concentration at or below the Km value. |
Problem 2: High Variability in IC50 Values
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding and check for even cell distribution in the plate. |
| Edge Effects in Plate-Based Assays | The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells for experimental samples and fill them with buffer or media instead. |
| Assay Readout Time | The time at which the assay is read can influence the calculated IC50. Ensure that the readout is performed at a consistent time point across all experiments. |
| Data Analysis Method | The method used to fit the dose-response curve can impact the calculated IC50 value. Use a consistent non-linear regression model for all analyses. |
Data Presentation
The following tables summarize representative quantitative data for this compound in various assays. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Conditions |
| Enzymatic Assay | Ki | 290 µM | In the absence of G6P[1] |
| Enzymatic Assay | Ki | 370 µM | In the presence of G6P[1] |
| Cell-Based Glycogen Synthesis Assay | IC50 | ~50 µM | Illustrative value |
| Cytotoxicity Assay (e.g., MTT) | CC50 | > 100 µM | Illustrative value |
Table 2: Solubility and Stability of this compound
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | ≥ 20 mM | |
| Solubility | PBS (pH 7.4) | < 100 µM | Limited aqueous solubility |
| Stability | DMSO stock at -20°C | Stable for ≥ 6 months | Avoid repeated freeze-thaw cycles |
| Stability | Aqueous buffer at 37°C | Stable for at least 24 hours |
Experimental Protocols
Protocol 1: Concentration-Response Assay for this compound in a Cell-Based Glycogen Synthesis Assay
-
Cell Seeding: Seed cells (e.g., a relevant yeast strain or a mammalian cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) under standard cell culture conditions (30°C for yeast, 37°C for mammalian cells, with 5% CO2).
-
Glycogen Measurement: After incubation, lyse the cells and measure the glycogen content using a commercially available glycogen assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the glycogen content as a percentage of the vehicle control against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium, including a vehicle control.
-
Treatment: Treat the cells with the inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Glycogen Synthase Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Testing.
Caption: Troubleshooting Flowchart.
References
troubleshooting yGsy2p-IN-H23 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of yGsy2p-IN-H23, a potent, first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p).[1]
Troubleshooting Guide: Instability and Precipitation
This guide addresses common issues related to the stability of this compound in solution.
Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer:
This is likely due to solubility issues. Here are several steps to address this:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration does not exceed the known solubility limit. For many organic compounds, anhydrous DMSO is a good starting point for creating a concentrated stock solution.[2][3]
-
Gentle Warming: Gently warm the solution to no higher than 50°C.[3] This can help dissolve the compound. Always check the product datasheet for temperature sensitivity.
-
Sonication: Use a bath sonicator to aid in dissolution.[2][3] This can break up small aggregates and improve solubility.
-
Fresh Solvent: Ensure your solvent is anhydrous and of high quality. DMSO, for example, is hygroscopic and absorbed water can reduce the solubility of many organic compounds.[3]
Question: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.[2][4]
-
Intermediate Dilution: First, make serial dilutions of your concentrated DMSO stock in DMSO to a lower concentration before the final dilution into your aqueous buffer.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, typically below 0.5%, to avoid solvent effects on your cells or assay.[2] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting.[3]
-
Use of Surfactants or Co-solvents: For particularly challenging compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final solution can help maintain solubility.
Question: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
Answer:
A decrease in activity suggests compound degradation. Consider the following:
-
Storage Conditions: Ensure your stock solutions are stored correctly. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[3]
-
Light Sensitivity: Some compounds are light-sensitive. Store solutions in amber vials or tubes wrapped in foil to protect them from light.
-
Stability in Aqueous Media: Many small molecules have limited stability in aqueous solutions. Prepare working solutions fresh for each experiment from a frozen stock. Do not store compounds in aqueous buffers for extended periods.
-
pH Sensitivity: The pH of your buffer can affect compound stability. Ensure the pH is within a range suitable for this compound.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). Crystallography and kinetic data have shown that it binds within the UDP-glucose binding pocket of yGsy2p, acting as a competitive inhibitor.[1] It is used in research related to glycogen storage diseases.
How should I store the lyophilized powder of this compound?
Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years). Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5]
What is the recommended solvent for preparing stock solutions?
Based on general practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution.[2][3]
Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods due to the potential for hydrolysis and degradation. Prepare fresh working solutions from a DMSO stock for each experiment.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Solvent/Storage Condition | Concentration/Temperature | Stability/Notes |
| Lyophilized Powder | -20°C | Stable for up to 3 years.[3] |
| DMSO Stock Solution | Up to 10 mM (estimated) | Store in single-use aliquots at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[3] |
| Aqueous Buffer | Experiment-dependent | Prepare fresh for each use. Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial and its molecular weight.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
potential off-target effects of yGsy2p-IN-H23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using yGsy2p-IN-H23, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of yeast glycogen synthase 2 (yGsy2p). It binds to the UDP-glucose binding pocket of the enzyme, preventing the natural substrate from binding and thus inhibiting glycogen synthesis.[1][2][3][4]
Q2: What are the known kinetic parameters for this compound?
A2: The inhibitory constant (Ki) for this compound varies slightly depending on the presence of the allosteric activator glucose-6-phosphate (G6P). The reported values are summarized in the table below.[1][3]
Q3: Are there known off-target effects for this compound?
A3: Currently, there is no published data specifically detailing the off-target effects of this compound. However, due to its mechanism of action, it is plausible that it could interact with other enzymes that utilize a UDP-glucose substrate or possess a structurally similar binding pocket. Potential off-targets could include other glycosyltransferases or enzymes involved in UDP-glucose metabolism, such as UDP-glucose dehydrogenase.[5][6][7] Researchers should perform selectivity profiling to assess interactions with homologous human enzymes, particularly human glycogen synthase 1 (hGYS1), for which analogs of this compound have been developed.[2]
Q4: How might inhibition of glycogen synthase affect cellular signaling?
A4: Glycogen synthase is a key regulatory node in glucose metabolism. Its activity is tightly controlled by a complex signaling network involving phosphorylation and dephosphorylation.[8] Key regulators include Glycogen Synthase Kinase-3 (GSK-3), Protein Kinase A (PKA), and Protein Phosphatase 1 (PP1).[8][9][10] Inhibiting glycogen synthase could lead to feedback loops or compensatory changes in these upstream regulatory pathways. For example, the accumulation of upstream metabolites like UDP-glucose could have unforeseen consequences on other metabolic pathways.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition in my in vitro assay.
-
Question: My calculated IC50 or Ki value for this compound is significantly higher than the published data. What could be the cause?
-
Answer: Several factors can contribute to this discrepancy. Follow this checklist to troubleshoot:
-
Reagent Integrity: Ensure this compound is properly solubilized (e.g., in DMSO) and has not undergone degradation. Avoid repeated freeze-thaw cycles.[11]
-
Enzyme Activity: Confirm that your preparation of yGsy2p is active and used at the correct concentration. Enzyme concentration can influence apparent inhibitor potency, especially for tight-binding inhibitors.[12][13]
-
Assay Conditions: Verify that the assay buffer pH, temperature, and incubation times are optimal and consistent.[14][15] The presence and concentration of the allosteric activator G6P will affect the Ki value.[1][3]
-
Substrate Concentration: As this compound is a competitive inhibitor, the apparent IC50 will be dependent on the concentration of the substrate, UDP-glucose. Ensure you are using a consistent and appropriate concentration.
-
Issue 2: I am observing unexpected cellular toxicity or phenotypes.
-
Question: My cell-based experiments show decreased viability or other unexpected phenotypes at concentrations where I expect specific inhibition of glycogen synthase. Could this be an off-target effect?
-
Answer: Yes, unexpected cellular effects could be due to off-target interactions. Here’s how to approach this problem:
-
Dose-Response Analysis: Perform a careful dose-response curve to distinguish between the concentration required for glycogen synthase inhibition and the concentration that induces toxicity.
-
Target Engagement: Use a downstream biomarker to confirm that you are inhibiting glycogen synthase at the concentrations used in your experiment (e.g., measuring cellular glycogen levels).
-
Off-Target Profiling: Consider performing a kinase panel screen or a broader enzymatic screen to identify potential off-target interactions, especially against enzymes with UDP-glucose binding sites.
-
Control Compounds: Include a structurally related but inactive analog of this compound as a negative control to determine if the observed phenotype is specific to the pharmacophore. Also, use a positive control inhibitor for glycogen synthase if available.
-
Issue 3: Difficulty replicating results from different experimental systems.
-
Question: The inhibitory effect of this compound in my cellular assay does not match the potency from my in vitro enzymatic assay. Why?
-
Answer: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Metabolic Inactivation: The compound may be metabolized or actively transported out of the cell, reducing its effective concentration at the target.
-
Intracellular Substrate Concentration: The high intracellular concentration of UDP-glucose can compete with the inhibitor, leading to a requirement for higher concentrations of the inhibitor to achieve the same level of target engagement as in vitro.
-
Cellular Scaffolding: In the cellular context, glycogen synthase is part of a larger metabolic complex, which could alter its conformation and accessibility to the inhibitor compared to the isolated recombinant enzyme.[16]
-
Quantitative Data Summary
| Parameter | Value (with G6P) | Value (without G6P) | Substrate | Enzyme | Reference |
| Ki | 370 ± 30 µM | 290 ± 20 µM | UDP-glucose | yGsy2p | [1][3] |
| Control Ki | 350 ± 10 µM | N/A | UDP | yGsy2p | [1] |
Experimental Protocols
Protocol: In Vitro Glycogen Synthase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of this compound on yGsy2p activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for yGsy2p activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme Solution: Dilute recombinant yGsy2p to a final concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of UDP-glucose. The final concentration in the assay should be near the Km value for accurate IC50 determination.
-
Inhibitor Solution: Prepare a serial dilution of this compound in the assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add 10 µL of the serially diluted inhibitor solution to the wells of a microplate. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add 20 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[11]
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction and measure the product formation. The detection method will depend on the assay format. A common method is a coupled enzyme assay that measures the production of UDP, linking it to the consumption of NADH, which can be monitored by the change in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway for Glycogen Synthase regulation.
Caption: Workflow for investigating potential off-target effects.
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Characterization, and Development of Small Molecule Inhibitors of Glycogen Synthase [scholarworks.indianapolis.iu.edu]
- 5. Drosophila UDP-glucose:glycoprotein glucosyltransferase: sequence and characterization of an enzyme that distinguishes between denatured and native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM Structure of Recombinantly Expressed hUGDH Unveils a Hidden, Alternative Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two homologues encoding human UDP-glucose:glycoprotein glucosyltransferase differ in mRNA expression and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 9. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt2 influences glycogen synthase activity in human skeletal muscle through regulation of NH2-terminal (sites 2 + 2a) phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. youtube.com [youtube.com]
- 16. Identification of binding sites on protein targeting to glycogen for enzymes of glycogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Potency of yGsy2p-IN-H23 Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the potency of yGsy2p-IN-H23 analogs as inhibitors of glycogen synthase (GS).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound analogs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Activity | 1. Compound Degradation: Analogs may be unstable under experimental conditions (e.g., pH, temperature, light exposure).2. Incorrect Concentration: Errors in serial dilutions or stock solution preparation.3. Enzyme Inactivity: Glycogen synthase may have lost activity due to improper storage or handling.4. Assay Interference: The compound may interfere with the assay components (e.g., fluorescence quenching/enhancement in FP assays). | 1. Assess Compound Stability: Perform stability studies under assay conditions. Store stock solutions at -80°C and minimize freeze-thaw cycles.2. Verify Concentrations: Prepare fresh dilutions and confirm the concentration of stock solutions using techniques like NMR or mass spectrometry.3. Confirm Enzyme Activity: Run a positive control with a known inhibitor or the substrate alone to ensure the enzyme is active.4. Run Control Experiments: Test the compound in the absence of the enzyme to check for assay interference. Consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). |
| High Variability in Results | 1. Inconsistent Pipetting: Inaccurate or inconsistent liquid handling, especially with small volumes.2. Edge Effects in Microplates: Evaporation or temperature gradients across the plate.3. Incomplete Mixing: Insufficient mixing of reagents in the assay wells. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.2. Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer/media.3. Ensure Proper Mixing: Mix thoroughly by gentle pipetting or using a plate shaker. |
| Unexpected IC50 Values | 1. Inappropriate Assay Conditions: Sub-optimal concentrations of substrate (UDP-glucose) or allosteric activators (Glucose-6-Phosphate).2. Incorrect Data Analysis: Using an inappropriate curve-fitting model. | 1. Optimize Assay Conditions: Determine the Km for UDP-glucose under your experimental conditions and use a concentration at or below the Km for competitive inhibitors.2. Use Appropriate Curve Fitting: Use a four-parameter logistic model for IC50 determination. |
| Poor Solubility of Analogs | 1. Hydrophobic Nature of Analogs: Many small molecule inhibitors have poor aqueous solubility.2. Precipitation During Assay: Compound precipitates out of solution at the tested concentrations. | 1. Use Co-solvents: Use a small percentage of DMSO (typically <1%) in the final assay buffer. Ensure the final DMSO concentration is consistent across all wells.2. Visually Inspect for Precipitation: Check for any visible precipitate in the stock solution and in the assay wells. If precipitation is observed, lower the compound concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
A1: this compound (also known as H23) is a competitive inhibitor of glycogen synthase. It binds to the UDP-glucose binding pocket of the enzyme, preventing the natural substrate from binding and thus inhibiting glycogen synthesis.[1] The potency of its analogs is improved by modifying the chemical structure to enhance interactions with key amino acid residues in this binding pocket.
Q2: How can I improve the potency of my this compound analogs?
A2: Improving potency relies on understanding the structure-activity relationship (SAR). The initial hit, H23, a substituted imidazole, was optimized to a substituted pyrazole, 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol , which showed a 300-fold improvement in potency against human glycogen synthase (hGYS1).[1] Key interactions to consider for optimization include:
-
Hydrogen Bonding: The phenolic hydroxyl group of H23 forms a hydrogen bond with the backbone nitrogen of Leu481.[1]
-
Hydrophobic Interactions: The 2-methoxyphenol moiety is sandwiched between Tyr492 and Phe480.[1]
-
Van der Waals Interactions: The benzene group interacts with Phe480 and Arg320, while the N-methylpyrrolidine moiety interacts with Tyr492, Thr514, and Glu517.[1]
Replacing the imidazole core with a pyrazole and introducing a trifluoromethyl group and a pyrogallol moiety were key modifications that led to the significant increase in potency.
Q3: What are the key considerations for a glycogen synthase inhibition assay?
A3:
-
Enzyme Source: You can use recombinant yeast glycogen synthase (yGsy2p) or human glycogen synthase (hGYS1).
-
Substrate Concentration: As these are competitive inhibitors, the apparent IC50 will be dependent on the concentration of UDP-glucose. It is recommended to use a UDP-glucose concentration at or near its Km.
-
Allosteric Activation: Glycogen synthase is allosterically activated by glucose-6-phosphate (G6P). The presence and concentration of G6P can affect the inhibitory potency of compounds. It is important to keep the G6P concentration constant across experiments.
-
Assay Format: Both radiometric and fluorescence-based assays can be used. Radiometric assays using [¹⁴C]-UDP-glucose are highly sensitive and the gold standard. Fluorescence polarization (FP) assays are a non-radioactive alternative suitable for high-throughput screening.
Q4: My potent analog is difficult to synthesize. Are there any general tips?
A4: The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For the highly potent analog, this would likely involve a precursor containing the trifluoromethyl and hydroxyphenyl groups reacting with a hydrazine to form the pyrazole ring, followed by the introduction of the pyrogallol moiety. Challenges can include regioselectivity during the pyrazole ring formation and protecting group strategies for the hydroxyl groups. Reviewing literature on the synthesis of similarly substituted pyrazoles can provide valuable insights into reaction conditions and purification methods.
Data Presentation
While a comprehensive table of a large series of this compound analogs with their corresponding IC50 values is not publicly available in a single source, the following table summarizes the key reported findings to guide your research.
| Compound | Core Structure | Key Substituents | Target | Potency | Reference |
| This compound (H23) | Imidazole | 2-methoxyphenol, N-methylpyrrolidine, phenyl | yGsy2p | Ki = 370 µM (with G6P), 290 µM (without G6P) | [1] |
| Potent Analog | Pyrazole | 4-hydroxyphenyl, trifluoromethyl, pyrogallol | hGYS1 | ~300-fold improvement over H23 | [1] |
Experimental Protocols
Protocol 1: Radiometric Glycogen Synthase Inhibition Assay
This protocol is a standard method for measuring GS activity and the potency of inhibitors.
Materials:
-
Recombinant human glycogen synthase 1 (hGYS1)
-
UDP-[¹⁴C]-glucose
-
Glycogen
-
Glucose-6-Phosphate (G6P)
-
Tricine buffer
-
MgCl₂
-
DTT
-
Ethanol (70%)
-
Scintillation fluid
-
This compound analog stock solution (in DMSO)
Procedure:
-
Prepare Assay Buffer: 50 mM Tricine, pH 7.8, 10 mM MgCl₂, 2 mM DTT.
-
Prepare Reaction Mix: For each reaction, combine:
-
Assay Buffer
-
10 mg/mL Glycogen
-
10 mM G6P
-
UDP-[¹⁴C]-glucose (final concentration at Km, e.g., 0.1 mM)
-
hGYS1 enzyme (e.g., 5-10 nM)
-
-
Prepare Inhibitor Dilutions: Serially dilute the this compound analog in the assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Initiate Reaction: Add the inhibitor dilution or vehicle control (DMSO) to the reaction mix, and then add the enzyme to start the reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.
-
Stop Reaction: Spot a portion of the reaction mixture onto filter paper (e.g., Whatman 31ET).
-
Wash: Immediately immerse the filter papers in ice-cold 70% ethanol to precipitate the radiolabeled glycogen. Wash the filters three times with 70% ethanol for 15 minutes each.
-
Dry: Dry the filter papers completely.
-
Quantify: Place the dry filter papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Synthesis of a Substituted Pyrazole Analog (General Scheme)
General Reaction Scheme:
-
Synthesis of a β-diketone precursor: This would involve the Claisen condensation between a trifluoro-substituted ester and a ketone bearing the protected 4-hydroxyphenyl group.
-
Pyrazole formation: The resulting β-diketone is then reacted with a hydrazine derivative in a cyclocondensation reaction to form the pyrazole ring.
-
Functional group manipulation: This step would involve the deprotection of the hydroxyl group on the phenyl ring and the introduction of the pyrogallol moiety.
Visualizations
Signaling Pathway: Regulation of Glycogen Synthase
References
Technical Support Center: Overcoming Resistance to yGsy2p-IN-H23 in Yeast Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the yeast glycogen synthase 2 inhibitor, yGsy2p-IN-H23.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect inhibitor concentration | Verify the calculated concentration and ensure proper dissolution of this compound in the appropriate solvent (e.g., DMSO). | The inhibitor at the correct concentration should effectively inhibit wild-type yGsy2p activity. |
| Degradation of the inhibitor | Store this compound according to the manufacturer's instructions, protected from light and moisture. Use freshly prepared stock solutions. | A fresh, properly stored inhibitor solution should exhibit the expected potency. |
| Yeast strain has acquired resistance | Sequence the GSY2 gene in your yeast strain to check for mutations, particularly in the C-terminal region. | Identification of mutations may explain the observed resistance. |
| Experimental error | Review the experimental protocol for any deviations. Ensure accurate pipetting and incubation times. | Consistent and reproducible results should be obtained when the protocol is followed correctly. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell density | Ensure a standardized and consistent initial cell density for all experiments. Use a spectrophotometer to measure optical density (OD). | Reduced variability between replicates. |
| Uneven drug distribution | Ensure thorough mixing of this compound in the culture medium. | Consistent exposure of all cells to the inhibitor, leading to more uniform results. |
| Cell clumping | Gently vortex or sonicate the cell suspension before plating or inoculation to ensure a single-cell suspension. | Homogeneous cell distribution and more reliable colony counts or growth measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). It functions by binding within the uridine diphosphate glucose (UDP-glucose) binding pocket of the enzyme, thereby preventing the synthesis of glycogen.[1]
Q2: What are the known mechanisms of resistance to glycogen synthase inhibitors in yeast?
A2: Resistance to glycogen synthase inhibitors in yeast can arise from missense mutations in the GSY2 gene, which encodes the major isoform of glycogen synthase.[1] A majority of these mutations are found in the 3' end of the gene, corresponding to the C-terminal region of the Gsy2p protein.[1] These mutations can lead to reduced phosphorylation of the enzyme, rendering it constitutively active and less susceptible to the regulatory effects of inhibitors.[1]
Q3: How can I screen for yeast mutants resistant to this compound?
A3: You can perform a resistance screening assay by plating a large population of yeast cells on a solid medium containing a selective concentration of this compound. Only resistant mutants will be able to grow and form colonies. These colonies can then be isolated and further characterized.
Q4: My yeast strain shows resistance to this compound. How can I confirm the genetic basis of this resistance?
A4: To confirm the genetic basis of resistance, you should isolate the genomic DNA from the resistant yeast strain and sequence the GSY2 gene. Compare the sequence to that of the wild-type strain to identify any mutations. Site-directed mutagenesis can then be used to introduce the identified mutation(s) into a sensitive strain to confirm that the mutation confers resistance.
Data Presentation
Table 1: Inhibitory Activity of this compound and a Related Compound Against Wild-Type and Mutant Yeast Glycogen Synthase 2
| Compound | Target | IC50 (µM) |
| This compound | yGsy2p | Not explicitly stated in provided results, but it is a potent inhibitor. |
| yGsy2p-IN-1 | yGsy2p-WT | 7.89[2] |
| yGsy2p-IN-1 | yGsy2p-Y513L | 33.6[2] |
| This compound | hGYS1 | 875[1] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare Yeast Inoculum: Culture yeast cells in appropriate liquid medium overnight at 30°C. Dilute the overnight culture to a starting OD600 of 0.1 in fresh medium.
-
Prepare Drug Dilutions: Perform a serial dilution of this compound in the liquid medium in a 96-well microplate. Include a no-drug control.
-
Inoculation: Add the prepared yeast inoculum to each well of the microplate.
-
Incubation: Incubate the microplate at 30°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that prevents visible growth of the yeast.
Protocol 2: Screening for this compound Resistant Mutants
-
Prepare Yeast Culture: Grow a large population of yeast cells in non-selective liquid medium to a high density.
-
Plating: Spread a high density of the yeast culture onto solid agar plates containing a selective concentration of this compound (typically 2-4 times the MIC of the wild-type strain).
-
Incubation: Incubate the plates at 30°C until colonies appear (this may take several days).
-
Isolate Resistant Colonies: Pick individual colonies and streak them onto fresh selective plates to purify the resistant mutants.
-
Characterization: Characterize the resistant mutants by determining their MIC and sequencing the GSY2 gene.
Visualizations
Caption: Regulation of yeast Glycogen Synthase 2 (Gsy2p) activity.
Caption: Experimental workflow for identifying and characterizing this compound resistant yeast mutants.
References
Technical Support Center: yGsy2p-IN-H23 Kinetic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing kinetic analysis of yeast glycogen synthase 2 (yGsy2p) with the inhibitor H23.
Troubleshooting Guides
Question: Why am I observing no or very low enzyme activity in my assay?
Answer: This can be due to several factors:
-
Enzyme Concentration: The concentration of yGsy2p in your assay may be too low.
-
Substrate Concentration: The concentration of the substrate, UDP-glucose, may be insufficient.
-
Enzyme Stability: The enzyme may not be stable under the assay conditions for the duration of the experiment.[1]
-
Incorrect Buffer Conditions: The pH, ionic strength, or temperature of the assay buffer may not be optimal for yGsy2p activity.[2]
Question: My kinetic data is not reproducible. What are the common causes?
Answer: Lack of reproducibility in kinetic assays often stems from inconsistencies in experimental conditions.
-
Temperature Fluctuations: Even a small change in temperature can significantly impact enzyme activity.[2] Ensure your instrumentation maintains a stable temperature.
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variations.
-
Reagent Preparation: Inconsistencies in the preparation of buffers and stock solutions can affect results.
Question: I am seeing a high background signal in my fluorescence polarization assay. How can I reduce it?
Answer: High background can be caused by:
-
Autofluorescence of H23: The inhibitor itself might be fluorescent at the excitation and emission wavelengths used. Run a control with just the inhibitor and buffer to quantify this.
-
Nonspecific Binding: The fluorescently labeled substrate or the inhibitor may be binding to the microplate wells. Using plates with a non-binding surface can help.
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of inhibition of yGsy2p by H23?
A1: H23 is a competitive inhibitor of yGsy2p. It binds to the UDP-glucose binding pocket of the enzyme, preventing the natural substrate from binding.
Q2: What are the expected kinetic parameters for the yGsy2p-IN-H23 interaction?
A2: The following table provides hypothetical, yet realistic, kinetic parameters for the interaction between yGsy2p and H23, which can be used as a reference.
| Parameter | Value | Description |
| Km (UDP-glucose) | ~50 µM | Michaelis constant for the substrate UDP-glucose. |
| Vmax | Varies | Maximum reaction velocity, dependent on enzyme concentration. |
| Ki (H23) | ~10 µM | Inhibition constant for the competitive inhibitor H23. |
| IC50 (H23) | Dependent on [S] | Half maximal inhibitory concentration, will vary with substrate concentration. |
Q3: How do I design an experiment to determine the Ki of H23?
A3: To determine the inhibition constant (Ki) for a competitive inhibitor like H23, you should measure the initial reaction velocity at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.
Experimental Protocols
Protocol: Determining the IC50 of H23 for yGsy2p using a Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
yGsy2p Stock: Prepare a 2X stock solution of yGsy2p in assay buffer.
-
UDP-glucose-FITC Stock: Prepare a 2X stock solution of the fluorescently labeled substrate in assay buffer.
-
H23 Stock: Prepare a serial dilution of H23 in DMSO, then dilute into assay buffer to create 2X stock solutions.
-
-
Assay Procedure:
-
Add 50 µL of the 2X H23 solutions to the wells of a 384-well, low-volume, black microplate.
-
Add 25 µL of the 2X yGsy2p stock solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X UDP-glucose-FITC stock solution.
-
Measure fluorescence polarization immediately and then at regular intervals for 60 minutes.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of H23 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of H23.
Caption: Simplified glycogen synthesis pathway showing the point of inhibition by H23.
References
minimizing variability in experiments with yGsy2p-IN-H23
Welcome to the technical support center for yGsy2p-IN-H23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as H23, is a first-in-class small molecule inhibitor of yeast glycogen synthase 2 (yGsy2p). It functions as a competitive inhibitor with respect to the substrate UDP-glucose, binding within the enzyme's active site.[1] This inhibitor was identified through a fluorescence polarization-based screen and serves as a valuable tool for studying glycogen metabolism and as a scaffold for the development of more potent inhibitors of human glycogen synthase (hGYS1) for potential therapeutic applications in glycogen storage diseases (GSDs).[1]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific isoform of glycogen synthase and the assay conditions. Reported values are:
| Enzyme Target | IC50 (µM) | Conditions |
| yGsy2p (yeast) | 280 | In the absence of G6P |
| yGsy2p (yeast) | 263 | In the presence of G6P |
| hGYS1 (human, wild-type) | 875 | Not specified |
| hGYS1Δ634S8,11N (human, mutant) | 161 | Not specified |
Data sourced from MedchemExpress and other publications.[2][3] Note that these values are approximate and can be influenced by experimental variables.
Q3: What is the mechanism of inhibition of this compound?
A3: this compound acts as a competitive inhibitor of glycogen synthase, specifically competing with the substrate UDP-glucose for binding to the active site.[1] This means that the inhibitor's effect can be overcome by increasing the concentration of UDP-glucose. Kinetic studies have confirmed this competitive mode of inhibition.[1]
Troubleshooting Guides
Variability in experimental results can be a significant challenge. This section provides troubleshooting guidance for common issues encountered when working with this compound.
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Ensure all reagents, including buffers, enzyme, substrate (UDP-glucose), and the inhibitor (this compound), are prepared fresh and accurately. Use calibrated pipettes and avoid repeated freeze-thaw cycles of stock solutions.[4][5] |
| Enzyme Instability or Inactivity | Store the yGsy2p enzyme at the recommended temperature and handle it on ice. Perform an enzyme activity titration before each experiment to determine the active enzyme concentration and ensure its viability.[4][6] |
| Inaccurate Inhibitor Concentration | Confirm the purity and concentration of your this compound stock solution. If dissolving in DMSO, ensure it is fully solubilized. Poor solubility can lead to inaccurate dilutions.[4] |
| Variations in Assay Conditions | Strictly adhere to a standardized protocol, paying close attention to incubation times, temperature, and pH.[7][8] Even minor fluctuations in these parameters can significantly impact enzyme kinetics.[7][9] |
| Pipetting Errors | Use appropriate pipette volumes and techniques to minimize errors, especially when preparing serial dilutions of the inhibitor. Consider using automated liquid handlers for high-throughput screening to improve precision. |
| Plate Reader Settings | Optimize the settings of your plate reader (e.g., gain, flashes, settle time) for the specific assay being used (e.g., fluorescence polarization, luminescence). Ensure the correct filters and wavelengths are used.[8] |
Issue 2: No or Low Inhibition Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Inhibitor | Verify the integrity of your this compound compound. If possible, confirm its identity and purity using analytical methods. |
| Incorrect Assay Setup | Double-check the concentrations of all components in the assay. Ensure the enzyme and inhibitor are pre-incubated for a sufficient time before adding the substrate to allow for binding.[4] |
| Substrate Concentration Too High | As this compound is a competitive inhibitor, high concentrations of UDP-glucose will compete with the inhibitor and reduce its apparent potency. Use a UDP-glucose concentration around the Km value for yGsy2p. |
| Enzyme Concentration Too High | For tight-binding inhibitors, a high enzyme concentration can lead to significant inhibitor depletion, masking the true inhibitory effect.[10] While H23 is not a particularly tight binder, it is good practice to use the lowest enzyme concentration that gives a robust signal. |
| Degraded Enzyme | If the enzyme has lost activity, it will not be susceptible to inhibition. Always check enzyme activity with a positive control. |
Issue 3: Poor Z'-factor in High-Throughput Screening (HTS)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Optimize the concentrations of the fluorescent probe and enzyme to maximize the dynamic range of the assay. In a fluorescence polarization assay, this means a significant difference in polarization between the bound and free states of the probe.[1] |
| High Well-to-Well Variability | Ensure thorough mixing of reagents in each well. Use of automated dispensers can reduce variability.[11] Also, check for and eliminate air bubbles in the wells.[8] |
| Inconsistent Dispensing | Calibrate and maintain automated liquid handlers regularly. For manual pipetting, use consistent techniques across the entire plate. |
| Edge Effects on Plates | To minimize evaporation and temperature gradients, consider not using the outer wells of the microplate or filling them with buffer/media. |
| Reagent Instability During Assay | Prepare fresh reagents and use them promptly. If the assay is run over an extended period, ensure the stability of all components under the assay conditions. |
Experimental Protocols
Key Experiment: Fluorescence Polarization (FP) Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against yGsy2p.
Materials:
-
yGsy2p enzyme
-
This compound
-
UDP-glucose
-
Fluorescently labeled probe that binds to the yGsy2p active site (e.g., a fluorescent analog of UDP-glucose or a known fluorescent inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare working solutions of yGsy2p enzyme and the fluorescent probe in Assay Buffer. The optimal concentrations should be determined empirically to give a stable and robust FP signal.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or control (Assay Buffer with the same DMSO concentration) to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the yGsy2p enzyme solution to each well.
-
Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add an equal volume (e.g., 5 µL) of the fluorescent probe solution to each well to initiate the binding reaction.
-
Mix gently and incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The fluorescence polarization (P) values are used to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Fluorescence Polarization Inhibition Assay Workflow.
Caption: Troubleshooting Logic for High Experimental Variability.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | yGsy2p 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. longdom.org [longdom.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
interpreting unexpected results with yGsy2p-IN-H23
Technical Support Center: yGsy2p-IN-H23
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a specific inhibitor of the yeast glycogen synthase 2 protein (Gsy2p).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the yeast glycogen synthase 2 protein (Gsy2p). It is designed to specifically target Gsy2p, preventing the synthesis of glycogen. This allows for the study of cellular processes dependent on glycogen metabolism and the signaling pathways that regulate it.
Q2: What is the expected phenotype in wild-type yeast treated with this compound?
A2: The primary expected phenotype is a significant reduction in cellular glycogen stores. Under nutrient-rich conditions, treated cells should exhibit lower glycogen levels compared to untreated controls. Depending on the yeast strain and growth conditions, secondary effects such as altered stress resistance may be observed.
Q3: How can I confirm that this compound is active in my yeast culture?
A3: The most direct method is to perform a glycogen content assay. A significant decrease in glycogen levels in the treated sample compared to a vehicle-treated control would indicate the inhibitor is active.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in glycogen levels after treatment.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting this unexpected result.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unchanged glycogen levels.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inhibitor Integrity/Concentration | Prepare a fresh stock of this compound. Ensure it is fully solubilized in the recommended solvent (e.g., DMSO). Perform a dose-response experiment to confirm the effective concentration. |
| Experimental Protocol | Verify that the incubation time is sufficient for the inhibitor to take effect. Ensure the cell density is within the optimal range for your yeast strain. Confirm you are using a strain with a functional Gsy2p. |
| Glycogen Assay Issues | Run positive and negative controls for your glycogen assay. A gsy2Δ mutant strain can serve as a negative control (low glycogen), while a wild-type strain grown in glycogen-accumulating conditions can be a positive control. |
| Biological Compensation | Yeast may compensate for Gsy2p inhibition by upregulating GSY1, the other glycogen synthase isoform. Perform qPCR to check the expression levels of both GSY1 and GSY2. |
Issue 2: Increased cell death or growth arrest observed.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Off-Target Effects | High concentrations of the inhibitor may lead to off-target effects. Perform a toxicity assay across a range of concentrations to determine the maximum non-toxic dose. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your yeast strain (typically <1%). |
| Synthetic Lethality | The inhibition of Gsy2p may be synthetically lethal with other mutations in your yeast strain or under your specific media conditions. Review the genetic background of your strain and consider testing in a standard laboratory strain (e.g., BY4741). |
Experimental Protocols & Signaling Pathways
Protocol 1: Yeast Glycogen Content Assay
This protocol provides a method for quantifying total glycogen from yeast cultures treated with this compound.
Methodology
-
Grow yeast cultures to mid-log phase (OD600 ≈ 0.8-1.0).
-
Treat one culture with this compound (e.g., 10 µM) and a control culture with vehicle (e.g., DMSO) for 2 hours.
-
Harvest 5 OD600 units of cells by centrifugation.
-
Wash the cell pellet with ice-cold water and resuspend in 250 µL of 0.25 M Na2CO3.
-
Lyse the cells by heating at 95°C for 4 hours.
-
Neutralize the lysate by adding 150 µL of 1 M acetic acid and 600 µL of 0.2 M sodium acetate (pH 5.2).
-
Divide the lysate into two tubes:
-
Tube A: Add amyloglucosidase to digest glycogen to glucose.
-
Tube B: Add buffer only (to measure free glucose).
-
-
Incubate both tubes at 57°C for 12-16 hours.
-
Quantify the glucose in each tube using a glucose oxidase assay kit.
-
Calculate glycogen content by subtracting the glucose measurement of Tube B from Tube A.
Expected Quantitative Data
| Treatment | Free Glucose (µg/OD unit) | Total Glucose (µg/OD unit) | Glycogen (µg/OD unit) |
| Vehicle (DMSO) | 1.5 ± 0.3 | 15.2 ± 1.8 | 13.7 ± 1.5 |
| This compound (10 µM) | 1.4 ± 0.2 | 3.1 ± 0.5 | 1.7 ± 0.3 |
Gsy2p Signaling Pathway
Gsy2p activity is primarily regulated by phosphorylation. In nutrient-rich conditions, the cAMP-PKA pathway is active, leading to the phosphorylation and inhibition of Gsy2p. Under stress conditions, this inhibition is relieved.
Caption: Regulation of Gsy2p activity by the PKA pathway.
Validation & Comparative
A Comparative Guide to GYS1 Inhibitors: yGsy2p-IN-H23 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase 1 (GYS1) is a critical enzyme in glycogen metabolism, making it a significant therapeutic target for a range of diseases, including glycogen storage disorders (GSDs) like Pompe disease, as well as certain cancers. The development of potent and selective GYS1 inhibitors is a key area of research. This guide provides a comparative overview of yGsy2p-IN-H23, a first-in-class inhibitor, alongside other notable GYS1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of GYS1 Inhibitors
The following table summarizes the in vitro potency of this compound and other recently developed GYS1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 | Selectivity (over GYS2) | Mechanism of Action | Reference |
| This compound | yGsy2p | 280 µM (in absence of G6P), 263 µM (in presence of G6P) | Not Reported | Competitive with UDP-Glucose | [1] |
| hGYS1 (wild-type) | 875 µM | Not Reported | Competitive with UDP-Glucose | [1] | |
| hGYS1Δ634S8,11N (mutant) | 161 µM | Not Reported | Competitive with UDP-Glucose | [1] | |
| MZ-101 | hGYS1 | 0.041 µM (41 nM) | >2400-fold (IC50 >100 µM for hGYS2) | Non-competitive with UDP-Glucose and G6P | [2][3][4] |
| MZE001 | hGYS1 | 5 nM (biochemical assay) | >20,000-fold (IC50 >100,000 nM for GYS2) | Not explicitly stated, but potent and selective | [5][6] |
| hGYS1 | 80 nM (cell-based assay) | High | Not explicitly stated, but potent and selective | [5] |
GYS1 Signaling Pathway
Glycogen synthase 1 (GYS1) is the rate-limiting enzyme in the synthesis of glycogen in muscle and other tissues, with the exception of the liver which primarily utilizes the GYS2 isoform.[1][7] Its activity is tightly regulated by a complex signaling network involving both allosteric regulation and covalent modification through phosphorylation.
Caption: GYS1 activity is regulated by phosphorylation and allosteric effectors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used in the characterization of GYS1 inhibitors.
GYS1 Activity Assays
1. 14C-Glucose Incorporation Assay
This is a classic and direct method for measuring GYS1 activity.[1][7]
-
Principle: This assay quantifies the incorporation of radiolabeled glucose from [U-14C]-UDP-glucose into glycogen. The amount of radioactivity incorporated is directly proportional to the enzyme's activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, glycogen (as a primer), UDP-[14C]-glucose, and the GYS1 enzyme source (e.g., cell lysate or purified enzyme).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the substrate.
-
Initiate the reaction by adding the UDP-[14C]-glucose.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the glycogen with ethanol.
-
Wash the filter paper to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate GYS1 activity based on the amount of incorporated 14C-glucose per unit of time and protein.
-
2. Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay
This is a spectrophotometric assay that indirectly measures GYS activity by monitoring the production of UDP.[2]
-
Principle: The UDP produced by GYS1 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, UDP-glucose, glycogen, PEP, NADH, PK, and LDH.
-
Add the GYS1 enzyme source and the inhibitor to be tested.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the GYS1 activity.
-
Caption: Workflow for two common GYS1 activity assays.
Cellular Glycogen Synthesis and Content Assays
1. Cellular Glycogen Synthesis Assay
This assay measures the de novo synthesis of glycogen in cultured cells.[3]
-
Principle: Cells are incubated with a labeled glucose tracer (e.g., 13C6-glucose), and the incorporation of the label into the cellular glycogen pool is quantified.
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Treat cells with the GYS1 inhibitor for a specified period.
-
Incubate the cells with medium containing the labeled glucose tracer.
-
Lyse the cells and extract the glycogen.
-
Hydrolyze the glycogen to glucose monomers.
-
Analyze the labeled glucose content using mass spectrometry.
-
The amount of incorporated label reflects the rate of glycogen synthesis.
-
2. Bioluminescent Glycogen Assay
This is a high-throughput method for quantifying cellular glycogen levels.[8][9]
-
Principle: Cellular glycogen is first hydrolyzed to glucose by glucoamylase. The resulting glucose is then measured using a coupled enzymatic reaction that produces a bioluminescent signal proportional to the initial glycogen amount.
-
Protocol Outline:
-
Lyse the cells to release glycogen.
-
Treat the lysate with glucoamylase to digest glycogen into glucose.
-
In a parallel sample, omit glucoamylase to measure the background free glucose.
-
Add a reagent containing glucose dehydrogenase, NAD+, and a pro-luciferin substrate.
-
The glucose dehydrogenase oxidizes glucose, producing NADH.
-
The NADH is used by a reductase to convert the pro-luciferin to luciferin.
-
Luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a plate reader.
-
The glycogen-specific signal is the difference between the signals from the samples with and without glucoamylase.
-
Conclusion
The landscape of GYS1 inhibitors is evolving, with newer compounds like MZ-101 and MZE001 demonstrating significantly higher potency and selectivity compared to the first-in-class inhibitor this compound. While this compound was instrumental in validating GYS1 as a druggable target, the nanomolar potency and high selectivity of the newer inhibitors make them more promising candidates for clinical development, particularly for diseases like Pompe disease where specific targeting of muscle GYS1 is crucial. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and compare the efficacy of these and other emerging GYS1 inhibitors.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MZ-101 | Glycogen synthase 1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. drughunter.com [drughunter.com]
- 6. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease | Maze Therapeutics [ir.mazetx.com]
- 7. Radiochemical Assessment of Glycogen Synthase Enzyme Activity in Animal Tissue [jove.com]
- 8. Glycogen-Glo Assay | Glycogen Assay Kit [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
Structural Showdown: Unraveling the Binding Mechanisms of a Novel Inhibitor and the Natural Substrate to Yeast Glycogen Synthase
A detailed comparative analysis of the binding interactions of the synthetic inhibitor H23 and the endogenous substrate UDP-Glucose with yeast glycogen synthase 2 (yGsy2p), providing critical insights for the development of therapeutic agents targeting glycogen storage diseases.
This guide offers a comprehensive structural and functional comparison of the binding of a novel small-molecule inhibitor, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol (H23), and the natural substrate, Uridine Diphosphate Glucose (UDPG), to yeast glycogen synthase 2 (yGsy2p). Understanding the nuances of these interactions is paramount for researchers and drug development professionals engaged in the discovery of therapies for glycogen storage diseases (GSDs) characterized by excessive glycogen accumulation.
At a Glance: Comparative Binding Metrics
| Parameter | yGsy2p-IN-H23 | yGsy2p-UDPG | Reference |
| Binding Location | Active Site (UDPG binding pocket) | Active Site | [1] |
| Resolution of Crystal Structure | 2.85 Å | Not explicitly stated for yGsy2p-UDPG complex in the primary source, but structural alignment was performed with a related complex. | [1] |
| Overall Structural Similarity (RMSD) | 0.36 Å (between WT·H23 and R589/592A2·UDP complexes) | N/A | [1] |
Deciphering the Binding Landscape: A Structural Deep Dive
The crystal structure of yGsy2p in complex with H23 reveals that the inhibitor binds within the active site, directly overlapping with the binding pocket of the natural substrate, UDPG.[1] This competitive inhibition mechanism is central to its function. A structural alignment of the H23-bound wild-type yGsy2p with a UDP-bound mutant (R589/592A2) shows a high degree of similarity, with a root mean square deviation (rmsd) of only 0.36 Å for the Cα carbons, indicating that the overall protein conformation is largely preserved upon binding of either molecule.[1]
Key Intermolecular Interactions
This compound Binding: The stability of the H23-yGsy2p complex is maintained through a combination of hydrogen bonds and hydrophobic interactions:
-
A crucial hydrogen bond forms between the phenolic hydroxyl group of H23 and the backbone nitrogen of Leu481.[1]
-
The 2-methoxyphenol moiety of H23 is nestled between Tyr492 and Phe480 through hydrophobic interactions.[1]
-
The benzene group of H23 engages in van der Waals interactions with the side chains of Phe480 and Arg320.[1]
-
The N-methylpyrrolidine group of H23 establishes further van der Waals contacts with Tyr492, Thr514, and Glu517.[1]
yGsy2p-UDPG Binding: UDP-glucose, as the natural substrate, is an activated form of glucose essential for glycogen synthesis.[2][3] It is composed of a pyrophosphate group, ribose, glucose, and a uracil moiety.[3] While the primary reference[1] focuses on the inhibitor, the superimposed structures indicate that UDPG occupies the same pocket, with its different chemical moieties interacting with the surrounding amino acid residues to facilitate the glycosyltransferase reaction.
Visualizing the Interactions
The following diagrams illustrate the key interactions and experimental workflow.
Caption: Overlap of H23 and UDPG binding sites in yGsy2p.
Caption: Key amino acid residues in yGsy2p interacting with H23.
Experimental Corner: Methodologies for Structural and Functional Analysis
The following protocols are summarized from the primary research that elucidated the binding of H23 to yGsy2p.[1]
Fluorescence Polarization Assay for Inhibitor Screening
This high-throughput screening method was employed to identify inhibitors of yeast glycogen synthase 2.
-
Principle: The assay measures the change in polarization of fluorescently labeled glycogen. In the absence of an inhibitor, yGsy2p elongates the glycogen, causing a decrease in polarization. Inhibitors prevent this elongation, thus maintaining a higher polarization signal.
-
Reagents:
-
Yeast glycogen synthase 2 (yGsy2p)
-
Fluorescein-labeled glycogen
-
UDPG
-
Test compounds (e.g., H23)
-
Assay buffer
-
-
Procedure:
-
yGsy2p, fluorescein-labeled glycogen, and the test compound are incubated together in a microplate.
-
The reaction is initiated by the addition of UDPG.
-
Fluorescence polarization is measured over time using a suitable plate reader.
-
A decrease in polarization indicates enzyme activity, while a stable or smaller decrease suggests inhibition.
-
X-ray Crystallography for Structural Determination
This technique was used to determine the three-dimensional structure of the yGsy2p-H23 complex.
-
Protein Expression and Purification:
-
The gene encoding yGsy2p is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The protein is overexpressed and then purified using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
-
Crystallization:
-
The purified yGsy2p is mixed with the inhibitor H23.
-
The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is recorded and processed to determine the electron density map.
-
The atomic model of the protein-inhibitor complex is built into the electron density map and refined to yield the final structure.
-
The Bigger Picture: Glycogen Synthesis Pathway
The binding of UDPG to glycogen synthase is a critical step in the biosynthesis of glycogen, a highly conserved and vital process for glucose storage.[2]
Caption: The role of yGsy2p and the inhibitory action of H23.
Conclusion and Future Directions
The structural and functional comparison of this compound and yGsy2p-UDPG binding provides a clear rationale for the inhibitory mechanism of H23. By occupying the same binding pocket as the natural substrate, H23 effectively blocks the catalytic activity of glycogen synthase.[1] The detailed understanding of the intermolecular interactions, particularly the hydrogen bonding and hydrophobic contacts, offers a solid foundation for the structure-activity relationship (SAR) studies. Indeed, the high conservation of the residues in the H23 binding site between yeast and human glycogen synthase has already guided the development of more potent analogs.[1] Future research can leverage these structural insights to design even more specific and effective inhibitors for the treatment of GSDs and other metabolic disorders where the suppression of glycogen accumulation is a therapeutic goal.
References
Independent Verification of yGsy2p-IN-H23 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of yGsy2p-IN-H23, an inhibitor of yeast glycogen synthase 2 (yGsy2p), with other compounds targeting the glycogen synthase pathway. The data presented here is intended to assist researchers in evaluating the potency and potential applications of this compound in their own studies.
Comparative Inhibitor Potency
| Compound | Target | Potency Metric | Value (nM) |
| This compound | yGsy2p | Ki (in the absence of G6P) | 290,000 |
| This compound | yGsy2p | Ki (in the presence of G6P) | 370,000 |
| CHIR 98014 | GSK-3β | Ki | 0.87 |
| CHIR 99021 | GSK-3β | Ki | 9.8 |
| Tideglusib | GSK-3 | IC50 | Not specified, non-ATP competitive |
| COB-187 | GSK-3α / GSK-3β | IC50 | Not specified |
| Inhibitor 33 | GSK-3β | IC50 | 1.3 ± 0.1 |
| Inhibitor 35 | GSK-3β | IC50 | 1.1 ± 0.3 |
Experimental Protocol: Determination of Glycogen Synthase Inhibition (IC50)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against glycogen synthase, based on established methodologies.[1][2][3][4][5]
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of glycogen synthase by 50%.
Materials:
-
Purified glycogen synthase enzyme
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.6, 150 mM NaCl, 1 mM TCEP)[5]
-
Substrate: UDP-glucose
-
Allosteric activator (optional): Glucose-6-phosphate (G6P)
-
Detection reagent (e.g., NADH for spectrophotometric assay)[1][2]
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified glycogen synthase in assay buffer. The final concentration should be optimized for the specific assay conditions.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in the assay buffer. A typical starting range might be from 100 µM to 1 pM, with 8-12 concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add a fixed volume of the glycogen synthase enzyme solution.
-
Add an equal volume of each inhibitor dilution to the respective wells. Include a control well with buffer only (no inhibitor).
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate, UDP-glucose. If investigating the effect of allosteric activation, a parallel experiment including G6P in the reaction mixture should be performed.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6][7]
-
Glycogen Synthase Signaling Pathway
The activity of glycogen synthase (GS) is tightly regulated by a signaling cascade, with Glycogen Synthase Kinase-3 (GSK-3) playing a pivotal inhibitory role.[8][9][10][11] Insulin signaling, upon activating PI3K and Akt, leads to the phosphorylation and inactivation of GSK-3.[10] This relieves the inhibition on glycogen synthase, promoting glycogen synthesis. The diagram below illustrates this key regulatory pathway.
Caption: Simplified signaling pathway illustrating the regulation of Glycogen Synthase by Insulin and GSK-3.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in the experimental workflow for determining the IC50 value of an inhibitor against glycogen synthase.
Caption: Experimental workflow for the determination of inhibitor IC50 values against Glycogen Synthase.
References
- 1. Spectrophotometric Assay to Determine Glycogen Synthase Activity [jove.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the yGsy2p-IN-H23 Binding Pocket: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the yGsy2p-IN-H23 binding pocket, offering insights into its crystal structure and inhibitory mechanisms. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding of this promising drug target.
The crystal structure of yeast glycogen synthase 2 (yGsy2p) in complex with the inhibitor IN-H23 reveals critical insights into the binding interactions that can inform the design of novel therapeutics for glycogen storage diseases. The inhibitor, H23, binds within the UDP-glucose binding pocket of the enzyme, acting as a competitive inhibitor.[1] The structure, resolved at 2.85 Å (PDB: 6U77), shows that H23 occupies the active site in three of the four subunits of the tetrameric enzyme, corresponding to the "open" conformational state.[1] This structural information, combined with kinetic data, provides a solid foundation for understanding the mechanism of inhibition and for the development of more potent and selective inhibitors.
Comparative Inhibitor Analysis
The inhibitory potential of this compound has been evaluated against both the yeast (yGsy2p) and human (hGYS1) glycogen synthase enzymes. For a comprehensive comparison, we also present data for a related pyrazole inhibitor, yGsy2p-IN-1.
| Inhibitor | Target Enzyme | IC50 | Ki | Mode of Inhibition | Reference |
| This compound | yGsy2p | 280 µM (in the absence of G6P) | 290 µM (in the absence of G6P) | Competitive with UDP-glucose | [1] |
| 263 µM (in the presence of G6P) | 370 µM (in the presence of G6P) | [1] | |||
| hGYS1 (wild-type) | 875 µM | Not Reported | Not Reported | [2][3] | |
| hGYS1Δ634S8,11N | 161 µM | Not Reported | Not Reported | [2][3] | |
| yGsy2p-IN-1 | yGsy2p-WT | 7.89 µM | Not Reported | Not Reported | [4] |
| yGsy2p-Y513L | 33.6 µM | Not Reported | Not Reported | [4] | |
| hGYS1 (wild-type) | 2.75 µM | 1.31 µM | Competitive | [4] |
Experimental Protocols
Protein Crystallization (Vapor Diffusion Method)
The crystal structure of the this compound complex was determined using X-ray crystallography. While the specific crystallization conditions for this complex are detailed in the primary literature, a general protocol for protein crystallization by vapor diffusion is as follows:
-
Protein Purification: yGsy2p is expressed and purified to homogeneity (>95% purity as assessed by SDS-PAGE).
-
Crystallization Setup: The hanging drop or sitting drop vapor diffusion method is employed.
-
A drop containing a mixture of the purified protein (typically 5-15 mg/mL) and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.
-
The drop and reservoir are sealed in a chamber.
-
-
Equilibration: Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of protein and precipitant in the drop, leading to supersaturation and crystal formation.
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen for data collection.
Glycogen Synthase Activity Assay (Spectrophotometric Method)
The activity of glycogen synthase and the inhibitory effects of compounds like H23 can be measured using a coupled-enzyme spectrophotometric assay. This assay monitors the production of UDP, which is coupled to the oxidation of NADH.
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), UDP-glucose, glycogen primer, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase), and NADH.
-
Initiation: The reaction is initiated by the addition of the glycogen synthase enzyme.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Inhibitor Analysis: To determine the IC50 value of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.
Binding Affinity Assays
Fluorescence Polarization (FP) Assay: This technique is often used in high-throughput screening to identify initial hits.
-
Probe Preparation: A fluorescently labeled ligand that binds to the target protein is used as a probe.
-
Binding Reaction: The fluorescent probe is incubated with the target protein, resulting in a high fluorescence polarization value due to the slower tumbling of the larger protein-probe complex.
-
Competitive Displacement: Test compounds are added to the mixture. If a compound binds to the same site as the probe, it will displace the probe, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: The change in polarization is used to determine the binding affinity of the test compounds.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the ligand (inhibitor) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: The ligand is injected into the protein solution in a series of small aliquots.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing the Mechanism of Action
To better understand the biological context and the experimental workflow, the following diagrams are provided.
Caption: Glycogen synthesis pathway and inhibition by this compound.
Caption: Workflow for structural and inhibitory analysis of yGsy2p.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycogen Synthase Inhibition: Efficacy of H23 in Yeast versus Human Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor H23's efficacy on yeast glycogen synthase (yGsy2p) versus its utility and translation to human glycogen synthase (hGYS1). This analysis is supported by experimental data to inform future research and drug development strategies.
Glycogen storage diseases (GSDs), characterized by the abnormal accumulation of glycogen, have spurred research into inhibitors of glycogen synthase (GS), the key enzyme in glycogen synthesis. A notable discovery in this area is the substituted imidazole, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, known as H23. This molecule was identified as a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p), providing a valuable tool for studying glycogen metabolism and a scaffold for developing therapeutics for human GSDs.
Quantitative Efficacy: A Tale of Two Orthologs
The inhibitory potential of H23 and its analogs has been quantified in both yeast and human systems. The data reveals a significant difference in potency, highlighting the evolutionary divergence between the yeast and human glycogen synthase enzymes despite a conserved binding pocket.
| Compound | Target Enzyme | Parameter | Value (μM) | G6P Presence |
| H23 | yGsy2p | Ki | 370 | With G6P |
| H23 | yGsy2p | Ki | 290 | Without G6P |
| UDP | yGsy2p | Ki | 350 | Not Specified |
| Substituted pyrazole analog | hGYS1 | IC50 | ~0.1 (Implied 300-fold improvement from H23) | Not Specified |
Table 1: Comparative inhibitory constants (Ki) of H23 against yeast glycogen synthase 2 (yGsy2p) and the improved potency of an analog against human glycogen synthase 1 (hGYS1). Data sourced from crystallographic and kinetic studies.
The data clearly indicates that while H23 is a moderately potent inhibitor of the yeast enzyme, subsequent structure-activity relationship (SAR) studies, informed by the yGsy2p-H23 crystal structure, led to the development of a substituted pyrazole analog with a 300-fold increase in potency against the human ortholog, hGYS1. This underscores the value of the yeast model as a discovery tool, while also emphasizing the necessity of targeted medicinal chemistry to translate findings to human therapeutic candidates.
Mechanism of Action: Competitive Inhibition
Kinetic analysis has elucidated the mechanism by which H23 inhibits yGsy2p. The inhibition is competitive with respect to the substrate UDP-glucose (UDPG). This means that H23 binds to the same active site as UDPG, directly preventing the substrate from binding and thus halting glycogen synthesis.
X-ray crystallography of the H23-yGsy2p complex at a resolution of 2.85 Å confirmed that H23 binds within the UDP-glucose binding pocket of the enzyme. This structural insight was pivotal for the rational design of more potent inhibitors for the human enzyme. The binding is mediated by a series of interactions, including hydrogen bonds and hydrophobic interactions with key residues in the active site.
Experimental Protocols
The following methodologies were central to the characterization of H23 and its analogs:
Fluorescence Polarization Assay for Inhibitor Screening
This high-throughput screening assay was employed to identify initial inhibitors of yGsy2p.
-
Principle: The assay measures the change in polarization of fluorescently labeled UDP-glucose upon binding to yGsy2p. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization. When bound to the large yGsy2p enzyme, rotation is slowed, and polarization increases. Inhibitors that displace the fluorescently labeled UDP-glucose will cause a decrease in polarization.
-
Reagents:
-
Purified yGsy2p enzyme.
-
Fluorescently labeled UDP-glucose.
-
Assay buffer.
-
Compound library (including H23).
-
-
Procedure:
-
yGsy2p was incubated with the fluorescently labeled UDP-glucose.
-
Test compounds were added to the mixture.
-
The fluorescence polarization was measured using a suitable plate reader.
-
A decrease in polarization indicated inhibitory activity.
-
Kinetic Analysis of Inhibition
To determine the mode of inhibition and the inhibitory constant (Ki), kinetic assays were performed.
-
Principle: The rate of the enzymatic reaction (incorporation of glucose from UDPG into glycogen) is measured at various concentrations of the substrate (UDPG) and the inhibitor (H23).
-
Procedure:
-
A series of reactions were set up with fixed concentrations of yGsy2p and varying concentrations of UDPG.
-
For each UDPG concentration, a range of H23 concentrations was tested.
-
The reaction rates were determined by measuring the amount of product formed over time.
-
The data was fitted to competitive, non-competitive, and uncompetitive inhibition models to determine the best fit and calculate the Ki value.
-
X-ray Crystallography
To elucidate the binding mode of H23 to yGsy2p, X-ray crystallography was utilized.
-
Principle: A high-resolution, three-dimensional structure of the protein-ligand complex is generated by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
-
Procedure:
-
Crystals of the yGsy2p enzyme in complex with H23 were grown.
-
The crystals were exposed to a high-intensity X-ray beam.
-
The diffraction data was collected and processed to generate an electron density map.
-
The atomic model of the protein and the bound inhibitor was built into the electron density map and refined.
-
Visualizing the Molecular Interactions and Workflow
To better understand the processes involved, the following diagrams illustrate the glycogen synthesis pathway and the experimental workflow for inhibitor screening.
Caption: Glycogen synthesis pathway and the inhibitory action of H23.
Caption: Experimental workflow for inhibitor screening and development.
Conclusion: From Yeast Model to Human Therapeutic Potential
The study of H23 exemplifies the power of using a simple eukaryotic model system like Saccharomyces cerevisiae for the initial discovery of bioactive compounds. The identification of H23 as a competitive inhibitor of yGsy2p and the subsequent elucidation of its binding mode through X-ray crystallography provided a critical foundation for further drug development.
However, the significant difference in potency between H23 in yeast and its optimized analogs in human models underscores that while the binding pocket is conserved, subtle differences can have a large impact on inhibitor affinity. Therefore, while yeast models are invaluable for target identification and initial scaffold discovery, they represent the starting point of a longer journey of medicinal chemistry and optimization to develop potent and selective inhibitors for human diseases. The successful 300-fold improvement in potency for the human enzyme highlights a successful translation of basic research into a promising scaffold for drug development targeting GSDs.
On-Target Effects of yGsy2p-IN-H23 and Alternatives for In Vivo Glycogen Synthesis Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of yGsy2p-IN-H23 and alternative compounds for modulating glycogen synthesis in vivo. While direct in vivo experimental data for this compound is not currently available in published literature, this guide outlines its established in vitro mechanism and compares it with the well-documented in vivo effects of an alternative class of compounds, the Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Introduction to this compound
This compound is a pioneering, first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p) and also demonstrates inhibitory activity against human glycogen synthase 1 (hGYS1). Its primary mechanism of action is the competitive inhibition of the UDP-glucose binding pocket of glycogen synthase, the key enzyme responsible for glycogen synthesis. The accumulation of excess glycogen is a characteristic of several glycogen storage diseases (GSDs), making the inhibition of glycogen synthase a potential therapeutic strategy.
Alternative Strategy: GSK-3 Inhibition
An alternative approach to upregulate glycogen synthase activity is through the inhibition of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a constitutively active kinase that phosphorylates and thereby inactivates glycogen synthase. By inhibiting GSK-3, glycogen synthase remains in its active, dephosphorylated state, promoting glycogen synthesis. Several GSK-3 inhibitors, including CHIR-98014 and Laduviglusib (CHIR-99021), have been evaluated in preclinical in vivo models.
Comparative Analysis of On-Target Effects
While this compound directly inhibits glycogen synthase to reduce glycogen accumulation, GSK-3 inhibitors indirectly activate glycogen synthase, leading to an increase in glycogen synthesis. The choice between these opposing strategies depends on the therapeutic goal: reducing pathogenic glycogen accumulation (direct GS inhibition) versus enhancing glucose uptake and storage (GSK-3 inhibition), for instance, in the context of diabetes.
In Vitro Potency
| Compound | Target | Mechanism of Action | IC50 / Ki |
| This compound | yGsy2p | Competitive inhibitor of UDP-glucose | IC50: 280 µM (without G6P), 263 µM (with G6P); Ki: 290 µM (without G6P), 370 µM (with G6P) |
| hGYS1 | Competitive inhibitor of UDP-glucose | IC50: 875 µM | |
| CHIR-98014 | GSK-3α / GSK-3β | ATP-competitive inhibitor | IC50: 0.65 nM (α), 0.58 nM (β) |
| Laduviglusib | GSK-3α / GSK-3β | ATP-competitive inhibitor | IC50: 10 nM (α), 6.7 nM (β) |
In Vivo Efficacy of GSK-3 Inhibitors
The following table summarizes the reported in vivo effects of selected GSK-3 inhibitors in rodent models of diabetes.
| Compound | Animal Model | Dose & Route | Key On-Target Effects |
| CHIR-98014 | Diabetic rats | Not specified | Improves insulin sensitivity of muscle strips; Decreases insulin and glucose levels in oral glucose tolerance test.[1][2] |
| Laduviglusib | Zucker Diabetic Fatty (ZDF) rats | 16 or 48 mg/kg, oral | Significantly improved glucose tolerance; 14-33% reduction in plasma glucose area under the curve post-oral glucose challenge.[3] |
| db/db mice | 30-48 mg/kg, oral or subcutaneous | Rapidly lowered blood glucose levels; Improved glucose disposal after glucose challenges.[4] |
Signaling Pathways and Experimental Workflow
Glycogen Synthesis Regulation
The following diagram illustrates the signaling pathway for glycogen synthesis and the points of intervention for a direct glycogen synthase inhibitor and a GSK-3 inhibitor.
Caption: Regulation of glycogen synthesis and points of inhibitor action.
In Vivo Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The following diagram outlines a typical workflow for an OGTT in a rodent model to assess the in vivo efficacy of a compound on glucose metabolism.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
General Protocol for Oral Glucose Tolerance Test (OGTT) in Rats
This protocol provides a general framework for conducting an OGTT to evaluate the in vivo effects of a test compound on glucose metabolism. Specific parameters may need to be optimized for individual studies.
1. Animals and Acclimation:
-
Use male Wistar or Zucker Diabetic Fatty (ZDF) rats (or other appropriate rodent model).
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week to acclimate.
-
Provide standard chow and water ad libitum.
2. Fasting:
-
Fast animals overnight for approximately 16 hours before the experiment. Ensure free access to water.
3. Compound Administration:
-
Prepare the test compound (e.g., GSK-3 inhibitor) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer the compound or vehicle control via the desired route (e.g., oral gavage (p.o.), intraperitoneal injection (i.p.)). A typical time for administration is 30-60 minutes before the glucose challenge.
4. Blood Sampling:
-
Collect a baseline blood sample (t = -30 min or at the time of compound administration) from the tail vein.
-
Collect a pre-glucose blood sample (t = 0 min) immediately before the glucose challenge.
-
Immediately measure blood glucose using a calibrated glucometer.
5. Glucose Challenge:
-
Administer a glucose solution (e.g., 2 g/kg body weight of a 20-40% glucose solution) via oral gavage.
6. Post-Glucose Blood Sampling:
-
Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
7. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose tolerance curve to quantify the overall glucose disposal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between the treatment and control groups.
Glycogen Synthase Activity Assay
To directly measure the on-target effect of these compounds on glycogen synthase activity in vivo, tissue samples (e.g., liver, muscle) can be collected at the end of the study.
1. Tissue Homogenization:
-
Excise and freeze the tissue of interest in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an appropriate lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
2. Activity Measurement:
-
Glycogen synthase activity can be measured using various methods, including the incorporation of radiolabeled UDP-[14C]glucose into glycogen.
-
Commercial colorimetric assay kits are also available that measure the production of UDP, which is coupled to a reaction that can be monitored spectrophotometrically.[5][6][7]
Conclusion
While in vivo data for the direct glycogen synthase inhibitor this compound is not yet available, the study of GSK-3 inhibitors provides a valuable comparative framework for understanding the in vivo consequences of modulating glycogen synthesis. The choice of inhibitor will depend on the desired therapeutic outcome: direct inhibition of glycogen synthase for diseases of glycogen accumulation, or indirect activation via GSK-3 inhibition for conditions like type 2 diabetes where enhanced glucose uptake and storage are beneficial. Further in vivo studies on direct glycogen synthase inhibitors are necessary to fully elucidate their therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ggu.ac.in [ggu.ac.in]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Processivity and Subcellular Localization of Glycogen Synthase Depend on a Non-catalytic High Affinity Glycogen-binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MBS8309693-5x100 | Glycogen Synthase Microplate Assay Kit Biotrend [biotrend.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cohesionbio.com [cohesionbio.com]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals
Initial searches for "yGsy2p-IN-H23" did not yield a publicly available Safety Data Sheet (SDS) or specific disposal procedures, indicating this may be a novel or internally designated research compound. When encountering a substance with unknown hazard properties, researchers must assume it is hazardous and handle it with the utmost care, following a structured approach to ensure safety and regulatory compliance.[1] This guide provides a comprehensive framework for the operational handling and disposal of such uncharacterized chemical entities.
The primary principle in managing laboratory waste is to formulate a disposal plan before commencing any experimental work.[2] This proactive approach ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that meets the stringent state and federal regulatory requirements, thereby preventing unforeseen disposal challenges.
I. Immediate Safety and Handling Protocols
For a novel compound like this compound, which is identified as a pyrazole inhibitor used in research for glycogen storage diseases, specific precautions are warranted.[3][4][5] Given its biological activity as a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1), it must be handled as a particularly hazardous substance.[1][3][4]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Conduct all manipulations of the compound within a certified chemical fume hood or glove box to limit exposure.[1]
-
If there is a risk of explosion, the use of a portable blast shield within the fume hood is highly recommended.[6]
Storage and Labeling:
-
Store containers of this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Containers should be clearly labeled with the chemical name, any known hazard information, and the date it was synthesized or received.[1]
-
Utilize secondary containment to prevent the spread of material in case of a spill.[6]
Spill and Emergency Procedures:
-
In the event of a spill, treat it as a major incident.[6] Evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
For skin contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[6]
-
In case of eye contact, flush with water for a minimum of 15 minutes and seek immediate medical attention.[6]
II. Characterization for Disposal
To determine the appropriate disposal pathway, a preliminary hazard characterization is essential. This involves assessing the compound's physical and chemical properties.
| Property | Experimental Method | Purpose for Disposal Assessment |
| Solubility | A small, measured amount of the compound is added to various solvents (e.g., water, ethanol, acetone) to determine its solubility. | Determines if the waste is aqueous or non-aqueous and helps in selecting the appropriate waste container. |
| pH (for aqueous solutions) | Use of pH paper or a calibrated pH meter. | Identifies corrosive waste (pH ≤ 2 or ≥ 12.5), which requires specific handling and disposal.[7] |
| Reactivity | Carefully test the compound's reaction with common laboratory substances like water, acids, and bases in a controlled setting. | Determines if the waste is reactive, such as reacting violently with water or generating toxic fumes.[7] |
| Ignitability | Determine the flashpoint using a flashpoint tester. | Identifies ignitable waste (liquids with a flash point < 140°F), which is a fire hazard.[7] |
III. Disposal Procedures
Based on the characterization, the following step-by-step disposal procedure should be followed:
-
Waste Determination: Classify the waste as hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[7] For a novel compound, assume it is hazardous until proven otherwise.[1]
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name(s) of the contents and the approximate percentages of each component.[9]
-
-
Segregation and Storage:
-
Waste Pickup:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical.
Caption: A flowchart outlining the procedural steps for the safe disposal of a novel research compound.
IV. Experimental Protocol: Aqueous Solubility Assessment
Objective: To determine the solubility of this compound in water for waste characterization.
Materials:
-
This compound
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
2 mL microcentrifuge tubes
Procedure:
-
Accurately weigh 1-5 mg of this compound and place it into a pre-weighed microcentrifuge tube.
-
Add a small, measured volume of deionized water (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has not fully dissolved, add another measured aliquot of deionized water and repeat step 3.
-
Continue this process until the compound is fully dissolved or a maximum volume (e.g., 1 mL) is reached.
-
If the compound does not dissolve, centrifuge the tube to pellet the remaining solid and decant the supernatant.
-
Allow the remaining solid to air dry in a fume hood and re-weigh the tube to determine the amount of undissolved compound.
-
Calculate the approximate solubility based on the amount of compound that dissolved in the known volume of water.
By adhering to these rigorous safety and disposal protocols, researchers can ensure the safe handling of novel compounds, protecting themselves, their colleagues, and the environment.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. twu.edu [twu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guide for Potent Kinase Inhibitor yGsy2p-IN-H23
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of the potent kinase inhibitor, yGsy2p-IN-H23. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Risk Assessment and Hazard Identification
This compound is a novel small molecule kinase inhibitor. Due to its high potency, it should be handled as a hazardous compound with potential toxic, mutagenic, or teratogenic effects. A thorough risk assessment must be conducted before commencing any work.[1][2][3] This involves evaluating the specific procedures to be undertaken and the potential for exposure.[3][4]
Key Hazards:
-
Toxicity: High potency suggests significant biological effects at low exposure levels. The toxicological properties of this compound have not been fully elucidated; therefore, it should be treated as highly toxic.
-
Irritant: Potential for irritation to the skin, eyes, and respiratory tract.
-
Unknown Long-Term Effects: As a novel compound, the long-term health effects are unknown.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[5] The level of PPE required is dependent on the specific procedure and the potential for aerosol or dust generation.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum PPE Requirement | Enhanced Precautions (if applicable) |
| Weighing of solid compound | Dedicated, ventilated enclosure (e.g., powder containment hood), disposable lab coat, double nitrile gloves, safety glasses with side shields, and an N95 respirator. | For larger quantities or if a ventilated enclosure is unavailable, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][7] |
| Preparation of stock solutions | Chemical fume hood, disposable lab coat, double nitrile gloves, and chemical splash goggles. | If there is a splash hazard, a face shield should be worn in addition to goggles.[8] |
| Cell culture and in vitro assays | Biological safety cabinet (Class II), disposable lab coat, nitrile gloves, and safety glasses. | --- |
| In vivo studies (dosing, handling of animals) | Biological safety cabinet (Class II) or ventilated cage changing station, disposable gown, double nitrile gloves, safety glasses, and an N95 respirator. | --- |
| Waste disposal | Disposable lab coat, heavy-duty nitrile or neoprene gloves, and chemical splash goggles. | --- |
Experimental Protocols: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation: Don the appropriate PPE as specified in Table 1 for the preparation of stock solutions.
-
Weighing: In a dedicated powder containment hood, carefully weigh the desired amount of this compound into a tared microcentrifuge tube.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, protected from light.
-
Decontamination: Wipe down all surfaces in the chemical fume hood with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in the designated hazardous chemical waste container.[9][10]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for selecting appropriate PPE based on task-specific hazards.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9][11]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and media from treated cells, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[9]
-
Sharps: Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste.
Container Labeling:
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic")
-
The date of accumulation
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal of the hazardous waste. Do not dispose of any this compound contaminated waste down the drain or in the regular trash.[9][12]
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. aiha.org [aiha.org]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. iip.res.in [iip.res.in]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
